molecular formula C11H14ClNO B164897 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 32428-71-0

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B164897
CAS No.: 32428-71-0
M. Wt: 211.69 g/mol
InChI Key: SMINYPCTNJDYGK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-chloroacetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amnio group of 2-ethyl-6-methylaniline. It is an aromatic amide and an organochlorine compound. It derives from a chloroacetic acid.

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
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InChI

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINYPCTNJDYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186172
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
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Molecular Weight

211.69 g/mol
Source PubChem
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CAS No.

32428-71-0
Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
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Record name Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-
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Record name 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
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Foundational & Exploratory

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound belonging to the chloroacetamide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of widely used herbicides. The document also outlines detailed, representative experimental protocols for its synthesis and purification, and visualizes key processes and relationships using Graphviz diagrams. While this compound is primarily recognized as a crucial building block in the agrochemical industry and a metabolite of certain herbicides, this guide aims to consolidate the available technical information for a scientific audience.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a chloroacetyl group attached to the nitrogen atom of 2-ethyl-6-methylaniline.

Chemical Structure:

Caption: General workflow for the synthesis and purification of the target compound.

Biological Context and Relationships

This compound is a known human metabolite of the herbicide Acetochlor. [1]It serves as a crucial intermediate in the manufacturing of several chloroacetamide herbicides, including Acetochlor, Metolachlor, and Propisochlor. These herbicides are vital for weed control in modern agriculture.

The structural relationship between this compound and the herbicide Acetochlor is illustrated in the diagram below. Acetochlor is formed by the N-alkoxymethylation of the parent amide.

Caption: Relationship between the intermediate and the herbicide Acetochlor.

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways or unique biological activities of this compound beyond its role as a metabolic byproduct and a synthetic precursor. Further research would be necessary to elucidate any specific pharmacological or toxicological profiles.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. While it is a compound of significant interest in the agrochemical sector, detailed experimental and biological data remain limited in publicly accessible sources. The provided representative synthesis protocol and workflow diagrams offer a practical guide for researchers. Future investigations are warranted to explore the potential for novel applications and to fully characterize the biological activity of this molecule.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initially provided CAS number, 32428-71-0, corresponds to 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. However, the detailed request for a technical guide suitable for drug development professionals, including information on signaling pathways and experimental workflows, strongly indicates an interest in a more complex pharmaceutical intermediate. Based on the common association of these requirements with drug synthesis precursors, this guide focuses on tert-butyl 4-(phenylamino)piperidine-1-carboxylate (also known as 4-Anilino-1-Boc-piperidine), a key intermediate in the synthesis of various pharmaceutical agents, including fentanyl and its analogs.[1][2] The CAS number for this compound is 125541-22-2.[2]

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4-(phenylamino)piperidine-1-carboxylate, including detailed experimental protocols, quantitative data, and reaction mechanisms. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a crucial building block in medicinal chemistry.[3] Its structure, featuring a Boc-protected piperidine ring and an aniline moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system.[4] This compound is a well-documented precursor in the synthesis of 4-anilinopiperidine, a core scaffold for potent analgesics like fentanyl.[2][5][6] The two principal methods for its synthesis are reductive amination and the Buchwald-Hartwig amination, each offering distinct advantages in terms of reaction conditions and substrate scope.

Synthesis Methods

Reductive Amination

Reductive amination is a widely employed and efficient method for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[7] This one-pot reaction typically involves the condensation of N-Boc-4-piperidone with aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[8][9]

A detailed experimental protocol for the reductive amination synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate is as follows:

  • Reaction Setup: Dissolve N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.[5]

  • Cooling: Cool the reaction mixture in an ice bath.[5]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.[5]

  • Workup: Quench the reaction by adding a 2M aqueous solution of sodium hydroxide and stir for 1 hour.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash chromatography.[5]

Reactant AReactant BReducing AgentSolventTemperature (°C)Time (h)Yield (%)
N-Boc-4-piperidoneAnilineSodium triacetoxyborohydride (STAB)DichloromethaneRoom Temp12-16~91

Table 1: Summary of quantitative data for the reductive amination synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This method can be employed to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate by coupling an aryl halide (e.g., bromobenzene) with 4-amino-1-Boc-piperidine. This approach is particularly useful when functionalized anilines are desired.

A general experimental protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1 equivalent), 4-amino-1-Boc-piperidine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 1-5 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2 equivalents).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reactant AReactant BCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Bromobenzene4-Amino-1-Boc-piperidinePd(OAc)₂ / XPhosNaOt-BuToluene10012-24High

Table 2: Representative quantitative data for the Buchwald-Hartwig amination synthesis.

Reaction Mechanisms and Workflows

Reductive Amination Mechanism

The reductive amination proceeds in two main steps: the formation of an iminium ion followed by its reduction.

Reductive_Amination_Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction Piperidone N-Boc-4-piperidone Intermediate1 Hemiaminal Piperidone->Intermediate1 + Aniline Aniline Aniline Aniline->Intermediate1 Iminium_Ion Iminium Ion Intermediate1->Iminium_Ion - H₂O Product tert-Butyl 4-(phenylamino) piperidine-1-carboxylate Iminium_Ion->Product + [H⁻] STAB [H⁻] (from STAB) STAB->Product

Caption: Mechanism of Reductive Amination.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, ligand exchange, and reductive elimination.[11][12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR']L₂⁺X⁻ OA_complex->Amine_complex + R'NH₂ - X⁻ Amido_complex [Ar-Pd(II)-NR']L₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Drug Development Workflow

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a key starting material in the synthesis of fentanyl and related analogs. The workflow illustrates its central role.

Drug_Development_Workflow cluster_synthesis Synthesis of Precursor cluster_modification Core Modification and Elaboration cluster_final_product Final API Synthesis Start N-Boc-4-piperidone + Aniline Product tert-Butyl 4-(phenylamino) piperidine-1-carboxylate Start->Product Reductive Amination Deprotection Boc Deprotection Product->Deprotection Acylation N-Acylation Deprotection->Acylation Alkylation N-Alkylation Acylation->Alkylation Fentanyl Fentanyl Alkylation->Fentanyl Analogs Fentanyl Analogs Alkylation->Analogs

Caption: Drug Development Workflow for Fentanyl Synthesis.

References

The Formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide from Acetochlor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor, a widely used chloroacetamide herbicide, undergoes metabolic transformation in various biological systems, leading to the formation of several metabolites. Among these, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) is a significant primary metabolite. Understanding the formation, quantification, and biological implications of CMEPA is crucial for assessing the environmental fate and potential toxicological effects of Acetochlor. This technical guide provides an in-depth overview of CMEPA as a metabolite of Acetochlor, focusing on its formation, quantitative analysis, and the experimental protocols used for its study.

Metabolic Pathway of Acetochlor to CMEPA

The primary metabolic pathway for the formation of CMEPA from Acetochlor is through an N-dealkylation reaction. This process involves the removal of the ethoxymethyl group from the nitrogen atom of the Acetochlor molecule.[1] This enzymatic reaction is a critical step in the detoxification and degradation of Acetochlor in biological systems.

The metabolic conversion of Acetochlor does not terminate with CMEPA. Further metabolism of CMEPA leads to the formation of 2-methyl-6-ethylaniline (MEA).[1] The overall pathway can be visualized as a sequential degradation process.

Acetochlor_Metabolism Acetochlor Acetochlor (2-chloro-N-(ethoxymethyl)-N- (2-ethyl-6-methylphenyl)acetamide) CMEPA CMEPA (this compound) Acetochlor->CMEPA N-dealkylation MEA MEA (2-methyl-6-ethylaniline) CMEPA->MEA Further Metabolism

Figure 1: Metabolic Pathway of Acetochlor to CMEPA and MEA.

Quantitative Analysis of CMEPA Formation

The formation of CMEPA from Acetochlor has been quantified in in vitro studies using liver microsomes from different species. These studies provide valuable data on the rate of metabolism and potential species differences.

In Vitro Metabolism Data

The following table summarizes the rate of CMEPA formation from Acetochlor in rat and human liver microsomes as reported by Coleman et al. (2000).

Biological SystemSubstrateMetaboliteRate of Formation (nmol/min/mg protein)Reference
Rat Liver MicrosomesAcetochlorCMEPA0.065[1]
Human Liver MicrosomesAcetochlorCMEPA0.023[1]

This data indicates that rat liver microsomes metabolize Acetochlor to CMEPA at a higher rate than human liver microsomes under the studied conditions.

Experimental Protocols

The following sections detail the methodologies for the in vitro metabolism of Acetochlor and the subsequent analysis of CMEPA.

In Vitro Metabolism of Acetochlor using Liver Microsomes

This protocol is based on the methodology described by Coleman et al. (2000) for the comparative metabolism of chloroacetamide herbicides.

Objective: To determine the rate of formation of CMEPA from Acetochlor in liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Acetochlor standard

  • CMEPA standard

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), Acetochlor (at a specified concentration, e.g., 100 µM), and the NADPH regenerating system in potassium phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold methanol or acetonitrile.

  • Protein Precipitation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_termination Sample Preparation cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Acetochlor, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Cold Solvent) D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: Workflow for In Vitro Metabolism of Acetochlor.
LC-MS/MS Analysis of CMEPA

Objective: To quantify the concentration of CMEPA in the supernatant from the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate CMEPA from Acetochlor and other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CMEPA and an internal standard (if used). The exact m/z values would need to be determined by direct infusion of the analytical standards.

Quantification:

  • Generate a standard curve by analyzing known concentrations of the CMEPA analytical standard.

  • Calculate the concentration of CMEPA in the experimental samples by interpolating their peak areas against the standard curve.

  • The rate of formation is then calculated by plotting the concentration of CMEPA formed over time and determining the initial linear slope, normalized to the microsomal protein concentration.

Conclusion

The N-dealkylation of Acetochlor to form this compound is a key metabolic step. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and scientists to further investigate the metabolism and potential biological effects of Acetochlor and its metabolites. The provided methodologies for in vitro metabolism and LC-MS/MS analysis are essential tools for these investigations. Further research, particularly focusing on in vivo studies, will be crucial to fully elucidate the toxicokinetics and health implications of CMEPA.

References

An In-depth Technical Guide to the Toxicological Profile of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

PropertyValue
Chemical Name 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Synonyms CMEPA, 2-ethyl-6-methyl-2-chloroacetanilide, N-chloroacetyl-2-ethyl-6-methylaniline
CAS Number 32428-71-0
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Physical State Solid (presumed)

Hazard Identification and Classification

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation (Eye Irrit. 2).[1] Safety data sheets for structurally similar compounds, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicate hazards of skin irritation and potential respiratory irritation.[2]

Toxicological Data

The primary toxicological data for this compound (CMEPA) is derived from studies investigating the metabolites of the herbicide Acetochlor. These studies provide insights into its effects on cellular and developmental biology.

In Vitro Toxicity

Studies utilizing human liver cell lines (L02 and HepG2) have demonstrated that CMEPA can induce a range of cytotoxic effects.

Table 1: Summary of In Vitro Toxicological Effects of CMEPA

EndpointCell LineConcentration RangeObserved EffectsReference
Apoptosis L020-160 mg/LApproximately 40% induction of apoptosis.[3]
Mitochondrial Damage L020-160 mg/LEvidence of mitochondrial damage.[3]
Oxidative Stress L020-160 mg/LInduction of oxidative stress.[3]
Lipid Accumulation L020-160 mg/LInduced intracellular lipid accumulation.[3]
Reactive Oxygen Species (ROS) Generation HepG210-100 µMDose-dependent increase in ROS production.[4]
Antioxidant Depletion HepG210-100 µMDose-dependent decrease in superoxide dismutase (SOD) and glutathione (GSH) levels.[4]
DNA Damage HepG210-100 µMPromotion of DNA breakage.
Cell Viability HepG210-100 µMInhibition of cell viability.[4]
In Vivo Toxicity (Zebrafish Embryo Model)

The zebrafish (Danio rerio) embryo model has been utilized to assess the developmental toxicity of CMEPA.

Table 2: Summary of In Vivo Toxicological Effects of CMEPA in Zebrafish Embryos

EndpointConcentration RangeObserved EffectsReference
Liver Damage 0-16 mg/LIncreased lipid droplets, changes in liver morphology (>1.3-fold), and increased total cholesterol (TC) and triglyceride (TG) content (>2.5-fold).[3][3]
Survival and Hatching Rate 10-100 µMDose-dependent decrease in survival and hatching rates.[4]
Apoptosis 100 µMIncreased cell apoptosis in hatched fish.[4]
Oxidative Stress 10-100 µMDecreased levels of superoxide dismutase (SOD) and glutathione (GSH), and increased lactate dehydrogenase (LDH) levels.[4]

Mechanistic Insights: Signaling Pathways

Research indicates that the toxicity of this compound may be mediated through the modulation of specific signaling pathways.

MAPK/ERK Pathway and Apoptosis

Exposure to CMEPA has been shown to induce apoptosis, which may be linked to the activation of the MAPK/ERK pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.

MAPK_ERK_Pathway CMEPA This compound (CMEPA) ROS ↑ Reactive Oxygen Species (ROS) CMEPA->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Caption: Proposed MAPK/ERK signaling cascade activated by CMEPA leading to apoptosis.

Lipid Metabolism Pathways

CMEPA-induced lipid accumulation in liver cells is associated with the dysregulation of key signaling pathways involved in lipid metabolism. Specifically, it has been shown to inhibit the AMPK/ACC/CPT-1A pathway and activate the SREBP-1c/FAS pathway.[3]

Lipid_Metabolism_Pathway cluster_inhibition Inhibition cluster_activation Activation AMPK AMPK ACC ACC AMPK->ACC CPT1A CPT-1A ACC->CPT1A FattyAcidOxidation ↓ Fatty Acid Oxidation CPT1A->FattyAcidOxidation SREBP1c SREBP-1c FAS FAS SREBP1c->FAS Lipogenesis ↑ Lipogenesis FAS->Lipogenesis CMEPA This compound (CMEPA) CMEPA->AMPK CMEPA->SREBP1c

Caption: Dual effect of CMEPA on lipid metabolism pathways in hepatocytes.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, based on the methodologies employed in key studies and standard toxicological practices, the following outlines the probable experimental workflows.

In Vitro Experimental Workflow

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., L02, HepG2) start->cell_culture treatment Treatment with CMEPA (Varying Concentrations) cell_culture->treatment incubation Incubation treatment->incubation assays Toxicological Assays incubation->assays ros ROS Assay (e.g., DCFH-DA) assays->ros apoptosis Apoptosis Assay (e.g., Flow Cytometry) assays->apoptosis viability Cell Viability Assay (e.g., MTT) assays->viability lipid Lipid Accumulation (e.g., Oil Red O Staining) assays->lipid data_analysis Data Analysis ros->data_analysis apoptosis->data_analysis viability->data_analysis lipid->data_analysis end End data_analysis->end

Caption: General workflow for in vitro toxicological assessment of CMEPA.

Zebrafish Embryo Toxicity Experimental Workflow

Zebrafish_Workflow start Start embryo_collection Zebrafish Embryo Collection (Fertilized Eggs) start->embryo_collection exposure Exposure to CMEPA (Varying Concentrations) embryo_collection->exposure incubation Incubation (e.g., up to 120 hpf) exposure->incubation endpoints Endpoint Assessment incubation->endpoints survival Survival and Hatching Rate endpoints->survival morphology Morphological Analysis (Liver, etc.) endpoints->morphology biochemical Biochemical Assays (TC, TG, SOD, GSH, LDH) endpoints->biochemical apoptosis Apoptosis Staining (e.g., Acridine Orange) endpoints->apoptosis data_analysis Data Analysis survival->data_analysis morphology->data_analysis biochemical->data_analysis apoptosis->data_analysis end End data_analysis->end

References

Chloroacetamide Compounds: A Technical Guide to Environmental Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamide compounds, a class of chemicals widely used as herbicides in agriculture, are of significant interest to environmental researchers and drug development professionals due to their potential environmental persistence and the bioactivity of their degradation products. Understanding the pathways through which these compounds break down in the environment is crucial for assessing their ecological impact and for developing safer alternatives. This technical guide provides an in-depth overview of the primary biotic and abiotic degradation pathways of common chloroacetamide herbicides, including alachlor, acetochlor, butachlor, and metolachlor. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the degradation processes.

Core Degradation Pathways

The environmental fate of chloroacetamide compounds is governed by a combination of biotic and abiotic processes. Microbial metabolism is the principal driver of biotic degradation, occurring under both aerobic and anaerobic conditions. Abiotic degradation primarily proceeds through hydrolysis and photolysis, with the rates of these reactions significantly influenced by environmental factors such as pH, temperature, and the presence of sensitizing agents.

Biotic Degradation

Microbial communities in soil and water play a pivotal role in the breakdown of chloroacetamide herbicides. The primary degradation mechanisms involve:

  • N-Dealkylation: This is a common initial step in the aerobic degradation of many chloroacetamide herbicides, where the N-alkoxyalkyl or N-alkyl group is removed.

  • Dechlorination: The removal of the chlorine atom is a critical step in the detoxification of these compounds and can occur under both aerobic and anaerobic conditions.

  • Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring or side chains increases the water solubility of the molecule and facilitates further degradation.

  • Conjugation: Chloroacetamide compounds and their metabolites can be conjugated with endogenous molecules like glutathione, a key detoxification pathway in many organisms.

Abiotic Degradation

Abiotic processes also contribute to the transformation of chloroacetamide compounds in the environment:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water is a significant degradation pathway, particularly for the amide and ether linkages in chloroacetamide molecules. The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating the process.

  • Photolysis: Sunlight, particularly UV radiation, can induce the degradation of chloroacetamide herbicides. This process can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. Transformation reactions during photolysis often include dechlorination, hydroxylation, and cyclization.[1]

Quantitative Data on Degradation

The persistence of chloroacetamide herbicides in the environment is often expressed in terms of their half-life (t½), which is the time required for 50% of the initial concentration to degrade. These values can vary widely depending on the specific compound and environmental conditions.

Chloroacetamide CompoundMatrixConditionHalf-life (t½)Reference
Acetochlor Water (pH 4.0)Laboratory, 28 ± 2 °C23.1 days[2]
Water (pH 7.0)Laboratory, 28 ± 2 °C15.4 days[2]
Water (pH 9.2)Laboratory, 28 ± 2 °C5.4 days[2]
New Alluvial SoilLaboratory, 28 ± 2 °C15.8-16.7 days[2]
Lateritic SoilLaboratory, 28 ± 2 °C13.0-14.3 days[2]
Coastal Saline SoilLaboratory, 28 ± 2 °C8.1-10.3 days[2]
Black SoilLaboratory, 28 ± 2 °C2.2-4.1 days[2]
Soil (anaerobic)Laboratory10-16 days[3]
Alachlor Natural SoilField4.2 ± 0.1 days[4]
Sludge-amended SoilField5.8 ± 0.8 days[4]
Butachlor Alluvial Soil (60% WHC)Laboratory, non-sterilized10.2-12.4 days[5]
Coastal Saline Soil (60% WHC)Laboratory, non-sterilized12.9-13.9 days[5]
Alluvial Soil (waterlogged)Laboratory, non-sterilized9.4-10.1 days[5]
Coastal Saline Soil (waterlogged)Laboratory, non-sterilized9.9-11.0 days[5]
Sterile SoilLaboratory~640 days[6]
Non-sterile SoilLaboratory11.4 days[6]
Metolachlor Lake Water (summer)Field11 days
Sandy Loam Soil (aerobic)Laboratory67 days
Sandy Loam Soil (anaerobic)Laboratory81 days
Soil (various)Field23 days (mean)[3]
WaterLaboratory>200 days[7]
SoilLaboratory, 10°C64.8 days[8]
SoilLaboratory, 25°C26.3 days[8]
SoilLaboratory, 35°C23.7 days[8]
CompoundConditionRate Constant (k)Half-life (t½)Reference
Benoxacor pH 75.3 x 10⁻⁴ h⁻¹55.0 days[9][10]
Benoxacor pH ~10.6 (Lime-soda softening)-13 hours[9][10]
Benoxacor Acid-mediated (HCl)2.8 x 10⁻³ to 0.46 M⁻¹ h⁻¹-[9][10]
Benoxacor Base-mediated (NaOH)0.3–500 M⁻¹ h⁻¹-[9][10]

Key Degradation Pathways and Metabolites

The degradation of chloroacetamide herbicides proceeds through a series of intermediate metabolites, which can sometimes be more mobile or toxic than the parent compound. The major degradation products consistently identified in environmental samples are the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.

cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation Chloroacetamide Herbicide Chloroacetamide Herbicide N-Dealkylation Product N-Dealkylation Product Chloroacetamide Herbicide->N-Dealkylation Product N-Dealkylation Dechlorinated Product Dechlorinated Product Chloroacetamide Herbicide->Dechlorinated Product Dechlorination Glutathione Conjugate Glutathione Conjugate Chloroacetamide Herbicide->Glutathione Conjugate Glutathione S-transferase Hydroxylated Product Hydroxylated Product N-Dealkylation Product->Hydroxylated Product Hydroxylation Dechlorinated Product->Hydroxylated Product Mineralization (CO2, H2O, Cl-) Mineralization (CO2, H2O, Cl-) Hydroxylated Product->Mineralization (CO2, H2O, Cl-) ESA Metabolite ESA Metabolite Glutathione Conjugate->ESA Metabolite OA Metabolite OA Metabolite Glutathione Conjugate->OA Metabolite ESA Metabolite->Mineralization (CO2, H2O, Cl-) OA Metabolite->Mineralization (CO2, H2O, Cl-) Chloroacetamide Herbicide_ab Chloroacetamide Herbicide Hydrolysis Product Hydrolysis Product Chloroacetamide Herbicide_ab->Hydrolysis Product Hydrolysis (pH, temp) Photodegradation Product Photodegradation Product Chloroacetamide Herbicide_ab->Photodegradation Product Photolysis (UV light) Mineralization_ab Mineralization (CO2, H2O, Cl-) Hydrolysis Product->Mineralization_ab Photodegradation Product->Mineralization_ab

General degradation pathways of chloroacetamide herbicides.
Alachlor Degradation Pathway

Alachlor_Degradation Alachlor Alachlor CDEPA 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) Alachlor->CDEPA N-dealkylation ESA Alachlor ESA Alachlor->ESA Glutathione conjugation & subsequent oxidation OA Alachlor OA Alachlor->OA Glutathione conjugation & subsequent oxidation DEA 2,6-diethylaniline (DEA) CDEPA->DEA Amide hydrolysis Aniline Aniline DEA->Aniline Catechol Catechol Aniline->Catechol Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage

Proposed microbial degradation pathway of Alachlor.
Metolachlor Degradation Pathway

Metolachlor_Degradation Metolachlor Metolachlor Dechlorinated_Metolachlor Dechlorinated Metolachlor Metolachlor->Dechlorinated_Metolachlor Reductive Dechlorination Hydroxylated_Metolachlor Hydroxylated Metolachlor Metolachlor->Hydroxylated_Metolachlor Hydroxylation ESA_Met Metolachlor ESA Metolachlor->ESA_Met Glutathione conjugation & oxidation OA_Met Metolachlor OA Metolachlor->OA_Met Glutathione conjugation & oxidation CGA_51220 2-chloro-N-(2-ethyl-6-methylphenyl) -N-(2-hydroxy-1-methylethyl)acetamide Metolachlor->CGA_51220 O-demethylation CGA_50720 2-hydroxy-N-(2-ethyl-6-methylphenyl) -N-(2-methoxy-1-methylethyl)acetamide Metolachlor->CGA_50720 Benzylic hydroxylation

Key microbial degradation pathways of Metolachlor.

Experimental Protocols

The analysis of chloroacetamide herbicides and their degradation products in environmental matrices typically involves sample extraction followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples (Modified from EPA Method 535)

This protocol is suitable for the extraction of chloroacetamide degradation products (ESA and OA) from drinking water.

  • Cartridge Conditioning:

    • Rinse a graphitized carbon SPE cartridge (e.g., Restek Carbora 90, 6.0 mL) with 20 mL of 10 mM ammonium acetate in methanol.[11]

    • Flush the cartridge with 30 mL of reagent water, ensuring the cartridge does not go dry.[11]

  • Sample Loading:

    • To a 250 mL water sample, add 25-30 mg of ammonium chloride and a surrogate standard.[11]

    • Load the sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min using a vacuum manifold.[11]

    • Rinse the cartridge with 5 mL of reagent water.[11]

    • Dry the cartridge by drawing nitrogen gas through it.[11]

  • Elution:

    • Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol under gravity flow.[11]

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a water bath at 60-70°C.[11]

    • Reconstitute the residue in 1 mL of 5 mM ammonium acetate in reagent water and add an internal standard.[11] The sample is now ready for LC-MS/MS analysis.

SPE_Workflow start Start condition Condition SPE Cartridge (Methanol/Ammonium Acetate, Water) start->condition load Load Water Sample (250 mL, with surrogate) condition->load rinse Rinse Cartridge (Reagent Water) load->rinse dry Dry Cartridge (Nitrogen) rinse->dry elute Elute Analytes (Methanol/Ammonium Acetate) dry->elute concentrate Concentrate Eluate (Nitrogen, 60-70°C) elute->concentrate reconstitute Reconstitute in Mobile Phase & Add IS concentrate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Solid-Phase Extraction (SPE) workflow for water samples.
Analytical Methodology: HPLC-MS/MS for Chloroacetamide Degradates

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 5 mM ammonium acetate in water) and an organic phase (e.g., methanol or acetonitrile).

  • Ionization Mode: Negative ion mode (ESI-) is generally used for the detection of ESA and OA metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for each compound.

Example MRM Transitions (from EPA Method 535):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alachlor ESA31480
Alachlor OA264160
Acetochlor ESA31480
Acetochlor OA296146
Metolachlor ESA32880
Metolachlor OA278174
Sample Preparation: Liquid-Liquid Extraction for Soil Samples
  • Extraction:

    • A known weight of soil (e.g., 50 g) is mixed with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).

    • The mixture is shaken or sonicated to extract the analytes from the soil matrix.

  • Phase Separation:

    • Water and salts (e.g., NaCl and MgSO₄) are added to induce phase separation between the aqueous and organic layers.

  • Clean-up:

    • The organic extract is collected and may be subjected to a clean-up step using sorbents like primary secondary amine (PSA) or C18 to remove interfering matrix components.

  • Concentration and Reconstitution:

    • The cleaned extract is evaporated to a small volume or to dryness and then reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

Conclusion

The environmental degradation of chloroacetamide compounds is a complex process involving multiple biotic and abiotic pathways. Microbial degradation is a key factor in their dissipation from soil and water, leading to a variety of metabolites, including the frequently detected ESA and OA derivatives. Abiotic processes such as hydrolysis and photolysis also contribute to their transformation, with rates that are highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of these compounds and for developing strategies to mitigate their potential ecological risks. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the environmental behavior of chloroacetamide compounds and their degradation products.

References

The Pivotal Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Chloroacetanilide Herbicide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a critical chemical intermediate in the synthesis of several widely used chloroacetanilide herbicides. These herbicides are essential for modern agriculture, providing effective pre-emergent control of annual grasses and some broadleaf weeds in a variety of crops. This technical guide provides an in-depth overview of the synthesis of this key intermediate and its subsequent conversion into the herbicides Metolachlor, Acetochlor, and Propisochlor. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis.

Synthesis of the Core Intermediate: this compound

The foundational step in the production of the aforementioned herbicides is the synthesis of this compound. This is typically achieved through the acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

A representative procedure for the synthesis of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, can be adapted for this process. In a suitable reactor, 2-ethyl-6-methylaniline is dissolved in a solvent such as 1,2-dichloroethylene. An aqueous solution of a base, for example, sodium hydroxide, is added to the mixture with stirring. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature between 20 and 35°C. After the addition is complete, the mixture is stirred for an additional 1.5 hours. The organic layer is then separated and concentrated under reduced pressure. The resulting precipitate is collected by filtration and dried to yield the final product.

Herbicide Synthesis Pathways

The intermediate, this compound, serves as a building block for various chloroacetanilide herbicides. The following sections detail the synthesis of Metolachlor, Acetochlor, and Propisochlor.

Metolachlor Synthesis

Metolachlor is synthesized in a two-step process starting from 2-ethyl-6-methylaniline. The first step involves a reductive amination reaction between 2-ethyl-6-methylaniline and methoxyacetone to form N-(1-methyl-2-methoxyethyl)-2-ethyl-6-methylaniline. This intermediate is then acylated with chloroacetyl chloride to yield Metolachlor.

Metolachlor_Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation A 2-Ethyl-6-methylaniline D N-(1-methyl-2-methoxyethyl)- 2-ethyl-6-methylaniline A->D H2, Solvent B Methoxyacetone B->D C Hydrogenation Catalyst (e.g., Pd/C, Raney Ni) C->D F Metolachlor D->F Solvent (e.g., Toluene) E Chloroacetyl Chloride E->F G Base (e.g., KOH) G->F

Caption: Synthetic pathway of Metolachlor.

Step 1: Hydrogenation Alkylation In a suitable reactor, 2-methyl-6-ethylaniline and methoxyacetone are dissolved in an organic solvent. A hydrogenation catalyst, such as a mixture of palladium on carbon and Raney nickel, is added. The mixture is then subjected to hydrogenation at a temperature of 30-90°C and a hydrogen pressure of 1-3 MPa. After the reaction is complete, the solvent is concentrated to yield the intermediate product, N-(1-methyl-2-methoxyethyl)-2-ethyl-6-methylaniline.

Step 2: Acylation The intermediate from the previous step is dissolved in toluene and cooled to -10°C in a reactor. An equivalent amount of potassium hydroxide is added. Chloroacetyl chloride is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for 1 hour. After completion, water is added to the reaction mixture, and the organic layer is separated and concentrated to obtain Metolachlor.

Acetochlor Synthesis

The synthesis of Acetochlor from 2-ethyl-6-methylaniline can be achieved through a "methylene method." This involves the reaction of 2-ethyl-6-methylaniline with paraformaldehyde to form an N-methylene aniline intermediate, which is then acylated with chloroacetyl chloride and subsequently reacted with ethanol.

Acetochlor_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acylation & Alcoholysis A 2-Ethyl-6-methylaniline D 2-Ethyl-6-methyl-N- methylene aniline A->D Solvent (e.g., Cyclohexane) B Paraformaldehyde B->D C Catalyst & Stabilizer C->D F Acylation Product D->F E Chloroacetyl Chloride E->F H Acetochlor F->H G Ethanol G->H

Caption: Synthetic pathway of Acetochlor.

Step 1: Imine Formation In a reactor, 2-methyl-6-ethylaniline, paraformaldehyde, a solvent (such as cyclohexane or petroleum ether), a catalyst (e.g., sodium hydroxide), and a stabilizer are mixed. The mixture is heated to around 36-66°C and stirred. Water is removed as the reaction proceeds. After completion, the solvent is distilled off to obtain the 2-methyl-6-ethyl-N-methylene aniline intermediate.

Step 2: Acylation and Alcoholysis The N-methylene aniline intermediate is reacted with chloroacetyl chloride, either without a solvent or in a non-aromatic solvent. The resulting acylation product is then reacted with anhydrous ethanol to produce crude Acetochlor. The final product is obtained after purification.

Propisochlor Synthesis

Propisochlor is commercially synthesized through a three-stage process. It begins with the reaction of 6-ethyl-o-toluidine (2-ethyl-6-methylaniline) with methoxyacetone to form an imine. This is followed by hydrogenation of the imine and subsequent acylation with chloroacetyl chloride.

Propisochlor_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Acylation A 6-Ethyl-o-toluidine D Imine Intermediate A->D Toluene, 88°C, 10h B Methoxyacetone B->D C p-Toluenesulfonic acid C->D E N-(isopropoxymethyl)- 2-ethyl-6-methylaniline D->E H2, High Pressure, 50°C G Propisochlor E->G Water, Toluene F Chloroacetyl Chloride F->G H Sodium Carbonate H->G

Solubility Profile of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, an organic compound of significant interest in various research and development sectors. The following sections detail its solubility in a range of aqueous and organic solvents, outline the experimental methodologies for solubility determination, and present a generalized analytical workflow for quantitative analysis.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The data, collated from multiple sources, is summarized in the table below for ease of comparison.

SolventSolubilityTemperature (°C)
Water580 mg/L20
Water613 mg/L25
Acetone448 g/kg25
Benzene737 g/kg25
Chloroform602 g/kg25
Ethanol408 g/kg25
Xylene239 g/kg25
Toluene342 g/kg25
Carbon Tetrachloride174 g/kg25
Diethyl Ether219 g/kg25

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies based on established guidelines, such as the OECD 105 guideline, which can be adapted for this compound.

Flask Method (for solubilities > 10 mg/L)

This method is suitable for determining the solubility of substances in aqueous and organic solvents.

Principle: A supersaturated or saturated solution of the compound is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved compound in the liquid phase is determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask. The flask is then tightly stoppered.

  • Equilibration: The flask is agitated in a constant temperature bath or shaker for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe.

  • Filtration: The sample is immediately filtered through a membrane filter that does not adsorb the compound to remove any suspended particles.

  • Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicate Measurements: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Column Elution Method (for solubilities < 10 mg/L)

This method is particularly useful for substances with low solubility.

Principle: The solid compound is coated onto an inert support material and packed into a column. The solvent is then passed through the column at a slow, constant rate. The concentration of the compound in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Chromatography column

  • Inert support material (e.g., glass beads, celite)

  • Peristaltic pump or HPLC pump for solvent delivery

  • Fraction collector (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

  • Column Preparation: A known amount of this compound is dissolved in a volatile solvent and coated onto the surface of the inert support material. The solvent is then evaporated, leaving a thin layer of the compound on the support. The coated support is then packed into a chromatography column.

  • Elution: The chosen solvent is pumped through the column at a low and constant flow rate.

  • Fraction Collection: The eluate is collected in fractions at regular intervals.

  • Analysis: The concentration of the compound in each fraction is determined using a suitable analytical method.

  • Determination of Plateau: A graph of concentration versus eluted volume is plotted. The concentration will initially increase and then reach a stable plateau, which corresponds to the saturation solubility of the compound in the solvent at the experimental temperature.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a solvent sample, a crucial part of the solubility determination process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sampling 1. Sampling of Supernatant Filtration 2. Filtration Sampling->Filtration Dilution 3. Dilution (if necessary) Filtration->Dilution Injection 4. Injection into Analytical Instrument (e.g., HPLC or GC) Dilution->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Detection (e.g., UV, MS) Separation->Detection Integration 7. Peak Integration Detection->Integration Calibration 8. Concentration Calculation (using Calibration Curve) Integration->Calibration Result 9. Final Solubility Value Calibration->Result

Caption: Generalized workflow for the quantitative analysis of a solute in a solvent.

spectroscopic analysis (NMR, IR, Mass Spec) of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical intermediate of significant interest in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from closely related analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and fragmentation theories.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5br s1HN-H
~ 7.1 - 7.3m3HAr-H
~ 4.2s2HCOCH₂Cl
~ 2.6q2HAr-CH₂CH₃
~ 2.2s3HAr-CH₃
~ 1.2t3HAr-CH₂CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 164C=O
~ 138Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 133Ar-C (quaternary)
~ 128Ar-CH
~ 127Ar-CH
~ 126Ar-CH
~ 43COCH₂Cl
~ 24Ar-CH₂CH₃
~ 18Ar-CH₃
~ 14Ar-CH₂CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3280 - 3320Strong, SharpN-H Stretch
~ 3050 - 3100MediumAromatic C-H Stretch
~ 2960 - 2980MediumAliphatic C-H Stretch (asymmetric)
~ 2870 - 2890MediumAliphatic C-H Stretch (symmetric)
~ 1660 - 1680StrongC=O Stretch (Amide I)
~ 1520 - 1540StrongN-H Bend (Amide II)
~ 1450 - 1480MediumAromatic C=C Stretch
~ 750 - 780StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
m/zProposed Fragment
211/213[M]⁺ (Molecular Ion, chlorine isotope pattern)
176[M - Cl]⁺
148[M - COCH₂Cl]⁺
134[CH₃CH₂C₆H₃(CH₃)NH]⁺
77[C₆H₅]⁺
43[CH₂Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample should be vortexed until fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a 30° pulse with a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spec Analysis NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) H1_NMR 1H NMR Acquisition (400 MHz) NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz) NMR_Sample_Prep->C13_NMR NMR_Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->NMR_Processing C13_NMR->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) NMR_Processing->NMR_Interpretation Final_Analysis Combined Structural Elucidation NMR_Interpretation->Final_Analysis IR_Sample_Prep Sample Preparation (Solid on ATR Crystal) IR_Acquisition FTIR-ATR Data Acquisition (4000-400 cm-1) IR_Sample_Prep->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Interpretation Spectral Interpretation (Functional Group Identification) IR_Processing->IR_Interpretation IR_Interpretation->Final_Analysis MS_Sample_Intro Sample Introduction (Direct Probe or GC) MS_Ionization Electron Ionization (EI) (70 eV) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (m/z Scan) MS_Ionization->MS_Analysis MS_Interpretation Spectral Interpretation (Molecular Ion, Fragmentation) MS_Analysis->MS_Interpretation MS_Interpretation->Final_Analysis Compound This compound cluster_NMR cluster_NMR cluster_IR cluster_IR cluster_MS cluster_MS

Caption: Workflow for the comprehensive spectroscopic analysis.

Mass_Spec_Fragmentation_Pathway M [M]⁺ m/z 211/213 F1 [M - Cl]⁺ m/z 176 M->F1 - Cl F2 [M - COCH₂Cl]⁺ m/z 148 M->F2 - COCH₂Cl F4 [CH₂Cl]⁺ m/z 49/51 M->F4 - C₉H₁₂NO F3 [C₇H₇]⁺ m/z 91 (Tropylium ion rearrangement) F2->F3 - C₂H₅, -HCN

Caption: Predicted fragmentation pathway in Mass Spectrometry.

N-Substituted Chloroacetamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted chloroacetamide derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified have made them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and structure-activity relationships.

Anticancer Activity

N-substituted chloroacetamide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the alkylation of biological nucleophiles, leading to the inhibition of essential cellular processes and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected N-substituted chloroacetamide derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 3,5-diiodophenylA549 (Non-small cell lung cancer)2.84[1]
2a 4-phenylthiazol-2-ylJurkat (T-cell leukemia)30-40[2]
2b 4-phenylthiazol-2-ylMDA-MB-231 (Triple-negative breast cancer)30-40[2]
3a 4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)aminoMCF-7 (Breast cancer)38.0[3]
3b 4-(4-bromophenyl)thiazol-2-yl)-2-((4-nitrophenyl)amino)MCF-7 (Breast cancer)40.6[3]

Antimicrobial Activity

The antimicrobial properties of N-substituted chloroacetamides are well-documented, with activity against a range of pathogenic bacteria and fungi. These compounds are thought to exert their effects by inhibiting essential enzymes, such as DNA gyrase, or by disrupting cell membrane integrity.[4]

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for several N-substituted chloroacetamide derivatives against various microorganisms.

Compound IDN-SubstituentMicroorganismMIC (µg/mL)Reference
4a 4-chlorophenylStaphylococcus aureus-[5][6]
4b 4-fluorophenylStaphylococcus aureus-[5][6]
4c 3-bromophenylStaphylococcus aureus-[5][6]
5a 4-chlorophenylEscherichia coli-[5][6]
6a Unspecified chloroacetamide derivative 2Candida species25-50[7]
6b Unspecified chloroacetamide derivative 3Candida species25-50[7]
6c Unspecified chloroacetamide derivative 4Candida species25-50[7]
6d Unspecified chloroacetamide derivative 2Dermatophytes3.12-50[7]

Note: Specific MIC values for compounds 4a-5a were not explicitly provided in the source abstracts, but their effectiveness was highlighted.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of N-substituted chloroacetamide derivatives. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of representative chloroacetamide derivatives, focusing on their inhibition of COX-1 and COX-2 enzymes.

Compound IDDerivative TypeTargetIC50 (µM)Reference
7a N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneCOX-1Similar to meloxicam[8]
7b N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneCOX-2Similar to meloxicam[8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of N-substituted chloroacetamide derivatives. The following sections provide representative protocols for key experiments.

Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamides.

Materials:

  • 4-chloroaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Cold water

  • Brine solution

Procedure:

  • Dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(4-chlorophenyl)-2-chloroacetamide.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9][10][11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-substituted chloroacetamide derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a twofold serial dilution of the N-substituted chloroacetamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Prepare a reaction mixture containing the respective COX enzyme (COX-1 or COX-2), a heme cofactor, and a buffer.

  • Add the N-substituted chloroacetamide derivative at various concentrations to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • After a specific incubation period, terminate the reaction.

  • Measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the N-substituted chloroacetamide derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO production inhibition.[4][7]

Signaling Pathways and Structure-Activity Relationships

Understanding the molecular mechanisms and the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective N-substituted chloroacetamide derivatives.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some N-substituted chloroacetamide derivatives have been shown to inhibit the activation of NF-κB.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Chloroacetamide N-Substituted Chloroacetamide Chloroacetamide->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by N-substituted chloroacetamides.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Chloroacetamide derivatives can modulate this pathway, often leading to cell cycle arrest and apoptosis.

MAPK_Modulation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Chloroacetamide N-Substituted Chloroacetamide Chloroacetamide->RAF Modulation Chloroacetamide->ERK Modulation

Caption: Modulation of the MAPK signaling pathway by N-substituted chloroacetamides.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of N-substituted chloroacetamides is highly dependent on the nature and position of substituents on the N-aryl ring.

SAR_Anticancer Core N-Aryl-2-chloroacetamide Core Structure Substituents Substituents on Aryl Ring Core->Substituents Position Substitution Pattern (e.g., 3,5-disubstitution) Core->Position Halogens Halogens (e.g., I, Br, Cl, F) Substituents->Halogens EWGs Electron-Withdrawing Groups (e.g., NO2) Substituents->EWGs Activity Increased Anticancer Activity Halogens->Activity EWGs->Activity Position->Activity

Caption: Structure-activity relationship for the anticancer activity of N-aryl chloroacetamides.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of these compounds is also influenced by the lipophilicity and electronic properties of the N-substituents.

SAR_Antimicrobial Core N-Phenyl-2-chloroacetamide Core Structure Substituents Substituents on Phenyl Ring Core->Substituents Halogens Halogens at para-position (e.g., 4-Cl, 4-F, 4-Br) Substituents->Halogens Lipophilicity Increased Lipophilicity Halogens->Lipophilicity Activity Enhanced Antimicrobial Activity (especially against Gram-positive bacteria) Lipophilicity->Activity Facilitates passage through cell membrane

Caption: Structure-activity relationship for the antimicrobial activity of N-phenyl chloroacetamides.

Experimental Workflow for Antimicrobial Screening

A systematic workflow is essential for the efficient screening and identification of new antimicrobial agents.

Antimicrobial_Screening_Workflow Start Synthesis of N-Substituted Chloroacetamide Library PrimaryScreen Primary Screening (e.g., Disc Diffusion Assay) Start->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive No Zone of Inhibition Active Active Compounds PrimaryScreen->Active Zone of Inhibition SecondaryScreen Secondary Screening (MIC Determination) Active->SecondaryScreen MIC Quantitative Data (MIC values) SecondaryScreen->MIC Further Further Studies (Mechanism of Action, Toxicity, etc.) MIC->Further

Caption: A typical experimental workflow for antimicrobial screening.

References

Methodological & Application

Analytical Methods for the Detection of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a widely used herbicide commonly known as metolachlor, in water samples. The methodologies described herein are essential for environmental monitoring, water quality assessment, and regulatory compliance.

Introduction

This compound is a selective pre-emergent herbicide used to control certain annual grasses and broadleaf weeds in a variety of crops.[1] Due to its widespread agricultural use, there is a potential for this compound to contaminate surface and groundwater sources through runoff and leaching.[2] Monitoring its presence in water is crucial for safeguarding public health and the environment. This document outlines validated analytical methods for the accurate and sensitive detection of metolachlor in water matrices.

Principle of Analytical Methods

The determination of metolachlor in water samples typically involves a two-step process: sample preparation followed by instrumental analysis. Sample preparation aims to isolate and concentrate the analyte from the complex water matrix, thereby removing potential interferences. Instrumental analysis provides for the separation, identification, and quantification of the target compound. The most common and reliable techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most frequently employed technique for the pre-concentration and purification of metolachlor from water samples.[4][5] This method offers high recovery rates and minimizes solvent consumption.

Protocol: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol is adapted from established methods for the analysis of chloroacetanilide herbicides in water.[4][6]

3.1. Materials and Reagents

  • Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL) or equivalent.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas, high purity

  • SPE vacuum manifold

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

3.2. Procedure

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Follow with 6 mL of deionized water, ensuring the cartridge does not go dry.[6]

  • Sample Loading:

    • Measure 50 mL of the water sample.[4][5]

    • Pass the sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.[6]

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining interfering substances.[5]

    • Dry the cartridge under vacuum for approximately 5 minutes.[5]

  • Elution:

    • Elute the trapped analytes with 10 mL of methanol into a 15 mL conical tube.[5]

  • Concentration:

    • Evaporate the eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at 40-45°C.[5]

  • Reconstitution:

    • Reconstitute the residue to a final volume of 1.0 mL with a suitable solvent, typically a mixture of the mobile phase used for the subsequent chromatographic analysis (e.g., 10:90 acetonitrile/water).[4]

    • Vortex the tube to ensure complete dissolution. The sample is now ready for instrumental analysis.

Instrumental Analysis

4.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of metolachlor and its metabolites in water.[4][5]

Protocol: LC-MS/MS Analysis

4.1.1. Instrumentation

  • A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

4.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for metolachlor for quantification and confirmation.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of metolachlor, particularly for its parent form.[3][7]

Protocol: GC-MS Analysis

4.2.1. Instrumentation

  • A gas chromatograph equipped with a mass selective detector (MSD).

4.2.2. Chromatographic Conditions

  • Column: A capillary column suitable for pesticide analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure good separation.

  • Injection Mode: Splitless.

4.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for metolachlor to enhance sensitivity and selectivity.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance data for the analytical methods described.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)Reference
LC-MS/MSWell Water-0.05 ppb-[5]
LC-MS/MSGround and Surface Water0.125 ng injected0.10 ppb95 - 105[4]
GC-MSMaize and Soybean Straw0.07 ng/g-86 - 119.7[3]
GC-MSGround and Surface Water-0.05 ppb-[7]
ImmunoassayWater-0.075 ppb-[8]

Note: LOD and LOQ values can vary depending on the specific instrumentation, method optimization, and matrix effects.

Workflow and Signaling Pathway Diagrams

Workflow for Metolachlor Analysis in Water

Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing SampleCollection 1. Water Sample Collection (50 mL) SPE_Conditioning 2. SPE Cartridge Conditioning Sample_Loading 3. Sample Loading SPE_Conditioning->Sample_Loading Washing 4. Cartridge Washing Sample_Loading->Washing Elution 5. Analyte Elution Washing->Elution Concentration 6. Eluate Concentration Elution->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Inject GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Inject Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the analysis of metolachlor in water samples.

Logical Relationship of Analytical Steps

LogicalFlow Start Start: Water Sample SPE Solid-Phase Extraction (Isolation & Concentration) Start->SPE Chromatography Chromatographic Separation (LC or GC) SPE->Chromatography MS Mass Spectrometric Detection (Identification & Quantification) Chromatography->MS Result End: Concentration Result MS->Result

Caption: Logical flow of the analytical process for metolachlor detection.

References

Application Note: Quantitative Analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in a variety of crops. Its detection and quantification in environmental and biological matrices are crucial for monitoring its environmental fate and ensuring food safety. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and environmental analysis.

The protocol described herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method has been developed to offer high throughput and robust performance, making it amenable for routine analysis.

Experimental Protocols

Sample Preparation (QuEChERS-based Extraction)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube. For water samples, use 10 mL directly.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is performed using a reversed-phase C18 column, and detection is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System Standard UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 3

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
7.01090
7.19010
10.09010

Table 3: MRM Transitions for this compound

Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)212.1134.11003015
This compound (Qualifier)212.1105.11003025

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100> 0.995

Table 5: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD, n=6)
0.50.4896.05.2
5.05.1102.03.8
50.049.298.42.5

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.030.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10 g sample + 10 mL ACN dSPE Dispersive SPE Cleanup (MgSO4 + PSA) Extraction->dSPE 1 mL supernatant Filtration Filtration (0.22 µm) dSPE->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation Injection MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Eluent Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte Target Analyte in Matrix Extraction Extraction & Cleanup Analyte->Extraction Separation Chromatographic Separation Extraction->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection Quantification Quantification Detection->Quantification

Caption: Key steps in the LC-MS/MS analysis of this compound.

Application of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in the Synthesis of Metolachlor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor, a widely used selective herbicide, is a chloroacetanilide derivative with a significant global market. Its synthesis is a well-established industrial process, primarily centered around the chloroacetylation of a chiral amine intermediate. While 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is structurally related to Metolachlor and other chloroanilide herbicides like Acetochlor, its direct application as a primary building block in the industrial synthesis of Metolachlor is not the predominant route. This document outlines the principal industrial synthesis of Metolachlor, detailing the key experimental protocols and quantitative data. It also discusses the potential, though less common, synthetic pathway involving the N-alkylation of this compound.

Introduction

Metolachlor, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide, is a pre-emergent herbicide effective against a broad spectrum of grasses and some broadleaf weeds.[1][2] The herbicidal activity of Metolachlor is primarily attributed to its (S)-enantiomer, which is the basis for the commercial product S-Metolachlor.[3] The synthesis of Metolachlor, particularly its enantiomerically enriched form, is a subject of significant interest in the agrochemical industry.

The primary industrial synthesis of Metolachlor involves a multi-step process starting from 2-ethyl-6-methylaniline (MEA).[4][5] This pathway focuses on the early introduction of the chiral center, followed by the addition of the chloroacetyl group.

An alternative, less documented synthetic strategy could involve the initial synthesis of this compound, followed by the introduction of the N-(1-methoxypropan-2-yl) side chain. This document will first detail the established industrial method and then explore the theoretical application of this compound in Metolachlor synthesis.

Part 1: Predominant Industrial Synthesis of Metolachlor

The most common and economically viable route for the large-scale production of Metolachlor involves three key steps:

  • Reductive Amination: Reaction of 2-ethyl-6-methylaniline (MEA) with methoxyacetone to form an imine.

  • Asymmetric Hydrogenation: Hydrogenation of the resulting imine to produce the chiral amine, N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine.

  • Chloroacetylation: Acylation of the chiral amine with chloroacetyl chloride to yield Metolachlor.

Experimental Protocols

Protocol 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

This step involves the condensation of 2-ethyl-6-methylaniline with methoxyacetone.

  • Materials: 2-ethyl-6-methylaniline (MEA), methoxyacetone, organic solvent (e.g., toluene), hydrogenation catalyst (e.g., palladium on carbon, Raney nickel), phosphoric acid.[6]

  • Procedure:

    • Dissolve 2-ethyl-6-methylaniline and methoxyacetone in an organic solvent A in a suitable reactor.[6]

    • Add a hydrogenation catalyst, which is a composition of palladium carbon, Raney nickel, and phosphoric acid.[6]

    • Introduce hydrogen gas into the reactor.[6]

    • Maintain the reaction temperature between 30-90 °C.[6]

    • Upon completion of the reaction, concentrate the solvent to obtain the crude imine product.[6]

Protocol 2: Asymmetric Hydrogenation to N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine

This is a critical step for producing the enantiomerically enriched amine.

  • Materials: N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, Iridium-based catalyst (e.g., [IrCl(COD)]2 with a chiral phosphine ligand like Xyliphos), iodide source (e.g., NBu4I), acetic acid, hydrogen gas.

  • Procedure:

    • The catalyst is typically generated in situ by mixing [IrCl(COD)]2, a chiral ligand (e.g., (R,SFc)-Xyliphos), an iodide salt, and acetic acid.

    • The hydrogenation of the imine is carried out under hydrogen pressure.

    • The reaction is performed at elevated temperatures to achieve high productivity and activity.

Protocol 3: Chloroacetylation to Metolachlor

The final step involves the acylation of the chiral amine.

  • Materials: N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine, chloroacetyl chloride, an acid-binding agent (e.g., potassium hydroxide), and a solvent (e.g., toluene).[6]

  • Procedure:

    • In a three-necked flask, dissolve the amine intermediate and the acid-binding agent in the solvent.[6]

    • Cool the mixture to a low temperature (e.g., -10 °C).[6]

    • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.[6]

    • After the addition is complete, allow the reaction to proceed for a set time, monitoring the progress by a suitable analytical method like HPLC.[6]

    • Upon completion, the reaction is quenched, and the product is isolated through extraction and solvent removal.[6]

Data Presentation
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Hydrogenation Alkylation 2-methyl-6-ethylaniline, methoxy acetonePalladium on carbon, Raney nickel, phosphoric acidOrganic solvent A30-90>95>95[6]
Acylation Product from previous step, chloroacetyl chloridePotassium hydroxideToluene-10>90>98[6]

Workflow Diagram

Metolachlor_Synthesis MEA 2-ethyl-6-methylaniline Imine N-(2-ethyl-6-methylphenyl)- 1-methoxypropan-2-imine MEA->Imine Reductive Amination (Pd/C, Raney Ni, H₃PO₄, H₂) Methoxyacetone Methoxyacetone Methoxyacetone->Imine ChiralAmine (S)-N-(2-ethyl-6-methylphenyl)- N-(1-methoxypropan-2-yl)amine Imine->ChiralAmine Asymmetric Hydrogenation (Ir-Xyliphos, H₂) Metolachlor Metolachlor ChiralAmine->Metolachlor Chloroacetylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Metolachlor

Fig. 1: Predominant industrial synthesis route of Metolachlor.

Part 2: Application of this compound in Metolachlor Synthesis

While not the primary industrial method, it is theoretically plausible to synthesize Metolachlor starting from this compound. This would involve the N-alkylation of the pre-formed acetamide.

Conceptual Experimental Protocol

Protocol 4: Synthesis of this compound

This intermediate can be synthesized by the chloroacetylation of 2-ethyl-6-methylaniline.

  • Materials: 2-ethyl-6-methylaniline (MEA), chloroacetyl chloride, a base (e.g., triethylamine or sodium carbonate), and a solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve MEA and the base in the chosen solvent in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Add chloroacetyl chloride dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Work up the reaction by washing with water and brine, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 5: N-Alkylation to form Metolachlor

This step would involve the reaction of the acetamide with a suitable 2-methoxy-1-propyl electrophile.

  • Materials: this compound, a strong base (e.g., sodium hydride), an alkylating agent (e.g., 2-methoxy-1-bromopropane or a similar reactive species), and a polar aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • Suspend the acetamide in the solvent under an inert atmosphere.

    • Add a strong base to deprotonate the amide nitrogen.

    • Add the alkylating agent to the reaction mixture.

    • Heat the reaction to drive the alkylation to completion.

    • After the reaction is complete, quench carefully with water and extract the product with an organic solvent.

    • Purify the crude product by chromatography to obtain Metolachlor.

Discussion of the Alternative Route

This alternative synthetic route presents several challenges that likely make it less favorable for industrial-scale production compared to the primary route. These challenges include:

  • Harsh reaction conditions: The N-alkylation of an amide typically requires strong bases and reactive electrophiles.

  • Potential for side reactions: The chloroacetyl group is also susceptible to nucleophilic attack, which could lead to undesired byproducts.

  • Chirality: Introducing the chiral center at this late stage would require a chiral alkylating agent or a subsequent resolution step, which can be inefficient.

Logical Relationship Diagram

Alternative_Synthesis MEA 2-ethyl-6-methylaniline Acetamide This compound MEA->Acetamide Chloroacetylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acetamide Metolachlor Metolachlor Acetamide->Metolachlor N-Alkylation (Strong Base) AlkylatingAgent 2-methoxy-1-propyl -halide/sulfonate AlkylatingAgent->Metolachlor

References

Application Notes and Protocols for Studying the Genotoxicity of Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Chloroacetamide herbicides are widely used in agriculture to control various weeds.[1] Their extensive use raises concerns about their potential impact on the environment and human health, including their capacity to cause genetic damage (genotoxicity).[1][2] Assessing the genotoxicity of these compounds and their metabolites is crucial for regulatory approval and risk assessment. Studies have shown that chloroacetamide herbicides like acetochlor (AC) and its metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis in cells.[1][2][3][4][5]

This document provides a comprehensive overview of the experimental design and detailed protocols for a tiered approach to studying the genotoxicity of chloroacetamide herbicides, consistent with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

2.0 General Testing Strategy

A standard genotoxicity testing battery typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if positive results are observed. This strategy is efficient and minimizes animal usage.

G Decision1 Positive Result? MNvivo MNvivo Decision1->MNvivo Yes CometVivo CometVivo Decision1->CometVivo Yes CA CA Decision1->CA Yes Conclusion Weight of Evidence Genotoxicity Assessment Decision1->Conclusion No Decision2 Positive Result? Decision2->Conclusion Ames Ames Ames->Decision1 Gene Mutations MNvit MNvit MNvit->Decision1 Chromosome Damage CometVit CometVit CometVit->Decision1 DNA Strand Breaks MNvivo->Decision2 CometVivo->Decision2 CA->Decision2

Caption: Tiered approach for genotoxicity testing.

3.0 Mechanistic Insights: Oxidative Stress Pathway

A primary mechanism by which chloroacetamide herbicides may exert genotoxicity is through the induction of oxidative stress.[1][2] This involves the generation of ROS, which can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including DNA.[6][7]

G compound Chloroacetamide Herbicide ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress damage DNA Damage (Strand breaks, base oxidation) stress->damage repair DNA Repair Pathways (e.g., BER) damage->repair Successful apoptosis Cell Cycle Arrest / Apoptosis damage->apoptosis lesions Persistent Lesions (Mutations, Aberrations) damage->lesions Unrepaired / Misrepaired lesions->apoptosis

Caption: Oxidative stress-induced DNA damage pathway.

4.0 Key Experimental Protocols

The following sections provide detailed protocols for standard assays used to evaluate the different types of genetic damage.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8]

G cluster_prep Preparation cluster_exp Exposure cluster_ana Analysis A Prepare Test Compound Concentrations D Combine Bacteria, Test Compound, and S9 Mix (or buffer) A->D B Prepare Bacterial Cultures (e.g., TA98, TA100) B->D C Prepare S9 Mix for Metabolic Activation C->D E Add Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H

Caption: Ames test experimental workflow.

Detailed Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254. Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

  • Exposure (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without activation).

    • Incubate for 20-30 minutes at 37°C (pre-incubation method).[8]

    • Add 2.0 mL of molten top agar (45°C) containing a trace of histidine and biotin.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Data Presentation:

Compound Concentration (µ g/plate )StrainMetabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over Vehicle
Vehicle (DMSO)TA98-25 ± 41.0
10TA98-28 ± 51.1
50TA98-35 ± 61.4
100TA98-65 ± 92.6
Positive ControlTA98-450 ± 3218.0
Vehicle (DMSO)TA100+110 ± 121.0
10TA100+125 ± 151.1
50TA100+250 ± 212.3
100TA100+480 ± 354.4
Positive ControlTA100+1200 ± 9810.9

In Vitro Micronucleus Assay

This assay detects chromosome damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[9] It can identify both clastogenic (chromosome breaking) and aneugenic (chromosome loss) agents.[10][11]

G A Seed Mammalian Cells (e.g., CHO, TK6, HPBL) B Treat with Test Compound (± S9 activation) A->B C Add Cytochalasin B (to block cytokinesis) B->C D Incubate to allow one cell division C->D E Harvest Cells D->E F Hypotonic Treatment & Fixation E->F G Drop onto Slides & Stain (e.g., Giemsa) F->G H Score Micronuclei in Binucleated Cells G->H

Caption: In Vitro Micronucleus Assay workflow.

Detailed Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) under standard conditions.[12]

  • Treatment: Treat the cells with at least three concentrations of the chloroacetamide herbicide for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (approx. 1.5-2.0 normal cell cycles) without S9.[12]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, which allows for the identification of cells that have completed one nuclear division.[9][10]

  • Harvesting: Harvest cells at a time equivalent to 1.5-2.0 times the normal cell cycle length after the start of treatment.

  • Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.[10]

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye.[10][12]

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Also, calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

Data Presentation:

Compound Conc. (µM)S9 Activation% CytotoxicityCBPINo. of Micronucleated Binucleated Cells / 2000% MNBN
Vehicle-0 ± 21.85221.1
25-5 ± 31.80251.25
50-15 ± 51.65482.4
100-45 ± 61.40954.75
Positive Control-50 ± 71.351507.5

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15] Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[13][14]

Detailed Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated culture (in vitro) or tissue (in vivo).

  • Embedding: Mix approximately 10,000 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.[16]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[16]

  • Electrophoresis: Apply an electric field (e.g., 0.7 V/cm) for 20-30 minutes. Broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically measured as % Tail DNA or Tail Moment. Score at least 50-100 cells per slide.

Data Presentation:

Compound Conc. (µM)Tissue/Cell TypeMean % Tail DNA ± SDMean Tail Moment ± SD
VehicleHepG24.5 ± 1.20.8 ± 0.3
25HepG28.2 ± 2.12.5 ± 0.8
50HepG215.6 ± 3.57.8 ± 1.9
100HepG228.9 ± 5.115.2 ± 3.3
Positive ControlHepG245.1 ± 6.325.5 ± 4.1

In Vivo Mammalian Chromosomal Aberration Test

This test evaluates the potential of a substance to cause structural chromosome damage in the bone marrow cells of treated animals, typically rodents.[17][18][19] It is highly relevant for hazard assessment as it incorporates factors of in vivo metabolism and pharmacokinetics.[17]

Detailed Protocol:

  • Animal Dosing: Use healthy young adult rodents (e.g., rats, mice). Administer the test compound, typically via oral gavage or intraperitoneal injection, at three dose levels. Include a vehicle control and a positive control group.[17]

  • Metaphase Arrest: At an appropriate time after treatment (e.g., 1.5 normal cell cycle lengths, ~18 hours, and 24 hours), inject the animals with a metaphase-arresting agent like colchicine.[17]

  • Bone Marrow Collection: Sacrifice the animals 2-3 hours after the colchicine injection. Collect bone marrow from the femurs or tibias.

  • Slide Preparation: Prepare a cell suspension, treat with a hypotonic solution, fix the cells, and drop them onto clean microscope slides.

  • Staining and Analysis: Stain the slides with Giemsa. Analyze at least 150 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).[17]

  • Evaluation: A positive result is indicated by a statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations.[17]

Data Presentation:

Dose (mg/kg bw)SexNo. of AnimalsNo. of Metaphases Scored% Cells with Aberrations (excl. gaps)Mitotic Index (%)
VehicleM/F5/515000.85.5
250M/F5/515001.15.2
500M/F5/515002.54.8
1000M/F5/515005.2 3.9
Positive ControlM/F5/5150012.53.5
p < 0.05, **p < 0.01

A comprehensive assessment of the genotoxicity of chloroacetamide herbicides requires a battery of tests that evaluate different endpoints: gene mutation, clastogenicity, and DNA strand breaks. The protocols and experimental designs outlined in this document provide a robust framework for conducting these studies in accordance with international regulatory standards. Positive findings in in vitro assays should be followed up with appropriate in vivo studies to determine the relevance of the genotoxic potential in a whole-organism context.

References

Purifying an Essential Herbicide Precursor: Application Notes and Protocols for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the purification of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a key intermediate in the synthesis of widely used herbicides such as acetochlor.[1] Ensuring the high purity of this precursor is critical for the efficacy and safety of the final agrochemical product. The following protocols for recrystallization and column chromatography are designed to remove common impurities, yielding a product suitable for further synthetic applications and regulatory compliance.

Introduction to Purification Strategies

The synthesis of this compound typically involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride. Common impurities may include unreacted starting materials and byproducts from side reactions. The choice of purification method depends on the impurity profile and the desired final purity. Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, while column chromatography is suitable for separating mixtures with a wider range of components.

Data Presentation: Purification Parameters

The following tables summarize key quantitative data for the purification of this compound. These values are based on established methods for analogous N-aryl-2-chloroacetamides and may require optimization for specific experimental conditions.

Table 1: Recrystallization Parameters

ParameterValueNotes
Primary Solvent EthanolOffers good solubility at elevated temperatures and lower solubility at room temperature.
Co-solvent WaterCan be used as an anti-solvent to induce precipitation.
Solvent Ratio (Ethanol:Water) 9:1 to 4:1 (v/v)To be optimized based on crude sample purity.
Dissolution Temperature 70-78 °CNear the boiling point of ethanol.
Crystallization Temperature 0-4 °CCooling in an ice bath promotes crystal formation.
Expected Yield 80-95%Dependent on the purity of the crude material.
Achievable Purity >99%As determined by HPLC or GC analysis.

Table 2: Column Chromatography Parameters

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard adsorbent for normal-phase chromatography.
Mobile Phase System Hexane/Ethyl AcetateA common solvent system for separating moderately polar compounds.
Gradient Elution 5% to 30% Ethyl Acetate in HexaneGradual increase in polarity to elute the target compound after less polar impurities.
Typical Rf of Product 0.3-0.4 in 20% Ethyl Acetate/HexaneTo be determined by TLC analysis prior to column chromatography.
Expected Yield 70-90%Dependent on loading amount and separation efficiency.
Achievable Purity >99.5%As determined by HPLC or GC analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling). For every 1 gram of crude product, start with 3-5 mL of ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Induce Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.

  • Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification procedures.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation dissolve Dissolve Crude Product in Hot Ethanol hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter add_water Add Water to Induce Turbidity hot_filter->add_water cool Slow Cooling and Ice Bath add_water->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent Mixture vacuum_filter->wash dry Dry Purified Crystals wash->dry Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_final Final Product tlc TLC Analysis for Solvent System pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Gradient Elution load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool evaporate Solvent Evaporation pool->evaporate dry Dry Purified Product evaporate->dry

References

Application Notes and Protocols for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a significant compound in analytical chemistry, primarily recognized as a human metabolite of the herbicide Acetochlor.[1] Its presence in environmental and biological samples is an indicator of exposure to the parent herbicide. As a certified reference standard, it is crucial for the accurate quantification and monitoring of Acetochlor residues and their degradation products in various matrices, including agricultural products and water sources. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound

This section outlines a stability-indicating reversed-phase HPLC method suitable for the quantification of this compound. This method is applicable for the analysis of this compound as an impurity in technical grade Acetochlor or in environmental water samples after appropriate sample preparation.

Chromatographic Conditions

A typical HPLC system equipped with a UV detector is used. The following conditions are recommended for optimal separation and detection:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass-Spec compatible applications, formic acid can be used in place of phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 240 nm
Injection Volume 20 µL
Preparation of Standard and Sample Solutions

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Solution (for impurity analysis in Acetochlor): Accurately weigh approximately 100 mg of the Acetochlor test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Data

The following table summarizes typical method validation parameters for the HPLC analysis of this compound, based on data for related acetanilide herbicides.

Validation ParameterTypical Performance
Linearity (Range) 0.1 - 10 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (Recovery) 98% - 102%
Precision (RSD) < 2.0%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Injection Inject Standards and Samples Sample_Prep->Injection System_Suitability->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a GC-MS method for the trace-level analysis of this compound, particularly relevant for environmental monitoring in soil and water samples.

Chromatographic and Spectrometric Conditions

A gas chromatograph coupled with a mass spectrometer is utilized. The following conditions are recommended:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 70 °C for 2 min, ramp to 200 °C at 25 °C/min, then to 280 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Selected Ions for SIM m/z 148, 176, 211 (Quantification ion in bold)
Sample Preparation (Solid Phase Extraction - SPE)

For water samples, a solid-phase extraction (SPE) cleanup is recommended to concentrate the analyte and remove interfering matrix components.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Method Validation Data

The following table presents typical performance characteristics for the GC-MS analysis of this compound, based on data for related acetanilide herbicides.

Validation ParameterTypical Performance
Linearity (Range) 0.01 - 1.0 µg/mL (R² > 0.998)
Limit of Detection (LOD) 0.003 µg/L (in water)
Limit of Quantitation (LOQ) 0.01 µg/L (in water)
Accuracy (Recovery) 90% - 110%
Precision (RSD) < 10%
Logical Relationship in Impurity Profiling

The use of this compound as a reference standard is integral to the quality control of Acetochlor. The following diagram illustrates this relationship.

Impurity_Profiling cluster_synthesis Acetochlor Synthesis & Degradation cluster_qc Quality Control Analysis cluster_result Outcome Acetochlor Acetochlor (API) Degradation Environmental/Metabolic Degradation Acetochlor->Degradation Impurity This compound (Impurity/Metabolite) Degradation->Impurity Analytical_Method Chromatographic Method (HPLC or GC-MS) Impurity->Analytical_Method Sample containing impurity Reference_Standard Reference Standard (this compound) Reference_Standard->Analytical_Method Quantification Identification & Quantification Analytical_Method->Quantification Purity_Assessment Purity Assessment of Acetochlor Quantification->Purity_Assessment Residue_Monitoring Residue Monitoring in Samples Quantification->Residue_Monitoring

Caption: Role of the reference standard in Acetochlor quality control.

Conclusion

The protocols described provide a robust framework for the use of this compound as a reference standard in chromatographic analysis. The HPLC method is well-suited for routine quality control and impurity profiling, while the GC-MS method offers high sensitivity for trace-level environmental monitoring. Adherence to these methodologies and proper validation will ensure accurate and reliable analytical results for researchers, scientists, and drug development professionals.

References

techniques for monitoring the reaction progress of chloroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of chemical synthesis and process development is the real-time or quasi-real-time monitoring of reaction progress. For chloroacetylation reactions, which are fundamental in pharmaceutical and fine chemical synthesis for introducing the versatile chloroacetyl group, precise monitoring ensures optimal yield, minimizes byproduct formation, and enhances safety. This document provides detailed application notes and protocols for various analytical techniques suited for monitoring these reactions.

Introduction to Chloroacetylation Monitoring

Chloroacetylation is a type of acylation that attaches a chloroacetyl group (ClCH₂CO-) to a substrate, typically an amine, alcohol, or thiol. The reaction is often rapid and exothermic. Monitoring is crucial to determine the point of completion, preventing over-reaction or the formation of impurities. The choice of monitoring technique depends on several factors including the nature of the reactants and products, the reaction matrix, the required level of precision, and the availability of instrumentation.

This guide covers the application of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for monitoring chloroacetylation reactions.

Thin Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous visualization of the consumption of starting materials and the formation of products.

Principle

TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (an eluting solvent).[2] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).

Application Notes
  • Suitability : Best for reactions where reactants and products have different polarities.

  • Visualization : Chloroacetylated compounds may not be UV-active.[3] Therefore, chemical staining (e.g., potassium permanganate or iodine vapor) is often necessary for visualization.[3][4]

  • The Cospot : A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm the identity of the starting material spot in the reaction lane, especially if the Rf values of the reactant and product are similar.[5]

Experimental Protocol: TLC Monitoring
  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (SM), cospot (Co), and reaction mixture (Rxn).[5]

  • Solvent System Selection : Choose a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and results in an Rf value of approximately 0.3-0.4 for the starting material.[1][5]

  • Chamber Preparation : Pour the selected solvent system into a developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate.

  • Spotting :

    • Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'Co' marks.

    • At time zero (and at subsequent time intervals), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid).

    • Spot the quenched aliquot on the 'Co' and 'Rxn' marks.[5]

  • Development : Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if applicable. Subsequently, stain the plate using an appropriate method (e.g., place in a chamber with iodine crystals or dip in a potassium permanganate solution) and gently heat if required.

  • Analysis : The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Data Presentation: TLC
Time PointStarting Material (SM) Spot IntensityProduct Spot IntensityRf (Product)
T = 0 min+++-N/A
T = 15 min+++0.65
T = 30 min+++0.65
T = 60 min-+++0.65
(Data is illustrative. Rf of SM is assumed to be 0.35)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique that separates components of a mixture with high resolution. It is ideal for accurately determining the conversion of starting material and the yield of the product.

Principle

HPLC employs a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

Application Notes
  • Column Choice : A reversed-phase C18 column is commonly used for the analysis of chloroacetylation reactions.[7]

  • Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[7][8]

  • Detection : UV detection is common if the reactants and products contain a chromophore.[7] If not, derivatization with a UV-active agent or use of other detectors like a mass spectrometer (LC-MS) may be necessary.[9]

Experimental Protocol: HPLC Monitoring
  • Method Development : Develop a suitable HPLC method that provides baseline separation of all reactants, products, and major impurities. A typical starting point is a reversed-phase C18 column with a water/acetonitrile gradient.

  • Calibration : Prepare standard solutions of the starting material and product at known concentrations and inject them to determine their retention times and response factors.

  • Sample Preparation : At specified time intervals, withdraw a precise volume of the reaction mixture. Quench the reaction immediately and dilute the sample with the initial mobile phase to a known volume.[7] Filter the sample through a 0.2 µm syringe filter before injection.

  • Analysis : Inject the prepared sample into the HPLC system.

  • Quantification : Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the concentration of each component at each time point using the calibration data. The reaction is complete when the starting material peak area is negligible or constant.

Data Presentation: HPLC
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (SM) 4.5 min
Retention Time (Product) 12.8 min
(Data is illustrative)

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For chloroacetylation monitoring, it is particularly useful when reactants or products are thermally stable and volatile. Often, derivatization is required to increase volatility and thermal stability.[10]

Principle

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved as the sample is transported through the column by a carrier gas (mobile phase). Components are separated based on their boiling points and interaction with the column's stationary phase.

Application Notes
  • Derivatization : Highly reactive or polar compounds like chloroacetyl chloride and chloroacetic acid are often derivatized before GC analysis to improve their chromatographic properties.[11] A common method involves reaction with piperidine or conversion to a more stable ester with methanol.[10][12][13]

  • Detector : A Flame Ionization Detector (FID) is robust and provides a response proportional to the mass of carbon, making it suitable for quantification.[10][11]

Experimental Protocol: GC Monitoring
  • Derivatization (if required) : At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction and add the derivatizing agent (e.g., piperidine in an appropriate solvent).[10] Allow the derivatization to complete under controlled conditions (e.g., heating).[10]

  • Sample Preparation : Dilute the derivatized mixture to a suitable concentration with a solvent like dichloromethane.

  • GC Analysis : Inject the prepared sample into the GC system equipped with an appropriate column (e.g., DB-Wax) and an FID.[13]

  • Quantification : Develop a method that separates the derivatized starting material and product. Calibrate the instrument with derivatized standards. Monitor the reaction progress by quantifying the respective peak areas over time.

Data Presentation: GC
ParameterCondition
Derivatizing Agent Piperidine in Dichloroethane
Column DB-Wax (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 240 °C at 15 °C/min
Detector FID at 280 °C
Retention Time (Derivatized SM) 8.2 min
Retention Time (Derivatized Product) 15.1 min
(Data is illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly specific technique that provides detailed structural information. It can be used to unambiguously identify reactants, products, and intermediates, and to quantify them without the need for chromophores.

Principle

NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can detect the signals from specific nuclei (most commonly ¹H). The chemical environment of each nucleus influences its signal, allowing for detailed structural elucidation and quantification.

Application Notes
  • In-situ Monitoring : NMR is well-suited for in-situ (or online) monitoring where the reaction is carried out directly within the NMR spectrometer.[14][15]

  • Quantitative Analysis (qNMR) : By integrating the area under specific peaks, the relative concentrations of reactants and products can be determined over time.[15]

  • Signal Selection : For chloroacetylation, the singlet peak of the -CH₂Cl protons is a distinctive signal to monitor. The disappearance of a signal from the starting material (e.g., an N-H or O-H proton) and the appearance of signals from the product can be tracked.

Experimental Protocol: NMR Monitoring
  • Reference Spectrum : Acquire an NMR spectrum of the starting material in a deuterated solvent to identify characteristic peaks.

  • Sample Preparation : At each time point, withdraw an aliquot from the reaction. If the reaction solvent is not deuterated, the aliquot must be quenched and the solvent evaporated. The residue is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire a ¹H NMR spectrum of the sample.

  • Analysis : Identify the characteristic peaks for the starting material and the product. Integrate a non-overlapping peak for each species. The conversion can be calculated from the relative integrals of these peaks. For example: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(SM))] x 100

Data Presentation: NMR
CompoundFunctional Group¹H Chemical Shift (δ, ppm)Multiplicity
Starting Material (e.g., Benzylamine) Ar-CH₂ -NH₂3.90s
Product (N-benzyl-2-chloroacetamide) Ar-CH₂ -NH-4.50d
Product (N-benzyl-2-chloroacetamide) -CO-CH₂ -Cl4.15s
(Data is illustrative, shifts are approximate and depend on solvent)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with in-situ Attenuated Total Reflectance (ATR) probes, is a powerful tool for real-time reaction monitoring.[16] It provides information about the functional groups present in the reaction mixture.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in a spectrum with peaks corresponding to the functional groups present.

Application Notes
  • Key Bands : Chloroacetylation involves the conversion of a functional group (e.g., amine) and the consumption of chloroacetyl chloride. The most significant change is in the carbonyl (C=O) stretching region. The C=O stretch of chloroacetyl chloride appears at a high frequency (~1800 cm⁻¹), which shifts to a lower frequency upon formation of an amide (~1650-1680 cm⁻¹) or ester (~1735-1750 cm⁻¹).

  • Real-Time Data : ATR-FTIR probes can be inserted directly into the reaction vessel to collect spectra continuously, providing real-time kinetic data without sampling.[16]

Experimental Protocol: In-situ FTIR Monitoring
  • Setup : Insert the ATR-FTIR probe into the reaction vessel.

  • Background Spectrum : Before adding the final reagent to start the reaction, collect a background spectrum of the initial mixture (substrate and solvent).

  • Reaction Initiation : Start the reaction (e.g., by adding chloroacetyl chloride).

  • Data Collection : Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Analysis : Monitor the spectrum for the disappearance of the reactant's characteristic peak (e.g., the C=O stretch of chloroacetyl chloride at ~1800 cm⁻¹) and the appearance of the product's peak (e.g., the amide I band at ~1670 cm⁻¹). Plot the absorbance of these peaks versus time to generate a kinetic profile.

Data Presentation: FTIR
Functional GroupCompound TypeCharacteristic IR Frequency (cm⁻¹)
C=O StretchChloroacetyl Chloride (Reactant) ~1800
N-H BendPrimary Amine (Reactant)~1600
C=O Stretch (Amide I)Amide (Product) ~1670
N-H Bend (Amide II)Amide (Product) ~1550
(Data is illustrative)

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction Aliquot Take Aliquot at Time T Start->Aliquot Prepare Prepare Sample (Quench, Dilute, Filter) Aliquot->Prepare Analyze Analyze Sample (TLC, HPLC, GC, etc.) Prepare->Analyze Evaluate Evaluate Progress (Calculate Conversion) Analyze->Evaluate Decision Is Reaction Complete? Evaluate->Decision Decision->Aliquot No Workup Proceed to Work-up Decision->Workup Yes End End Workup->End Technique_Selection_Tree Start Need to Monitor Chloroacetylation? q_qual_quant Qualitative or Quantitative? Start->q_qual_quant o_tlc TLC: Fast, Inexpensive q_qual_quant->o_tlc Qualitative q_realtime Real-time In-situ Data Needed? q_qual_quant->q_realtime Quantitative o_ftir FTIR-ATR: Monitors Functional Groups q_realtime->o_ftir Yes o_nmr_insitu In-situ NMR: Detailed Structural Data q_realtime->o_nmr_insitu Yes q_volatility Analytes Volatile & Thermally Stable? q_realtime->q_volatility No (At-line) o_gc GC: High Resolution for Volatiles (May need derivatization) q_volatility->o_gc Yes o_hplc HPLC: Versatile, High Resolution (Needs Chromophore or MS) q_volatility->o_hplc No o_nmr_batch Batch NMR: Unambiguous Quantification q_volatility->o_nmr_batch No

References

Application Notes and Protocols for In Vitro Evaluation of the Antimicrobial Effects of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chloroacetamide derivative. While this specific compound is known as a metabolite of the herbicide acetochlor, the broader class of chloroacetamides has demonstrated notable antimicrobial properties, exhibiting activity against a range of bacteria and fungi. This document provides detailed protocols for in vitro assays to rigorously evaluate the antimicrobial potential of this compound. These protocols are designed to be a comprehensive guide for researchers in the fields of microbiology, drug discovery, and infectious diseases.

The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the zone of inhibition using the disk diffusion method. These assays are fundamental in characterizing the antimicrobial spectrum and potency of a novel compound.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. They are designed for clear and easy comparison of the antimicrobial activity of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram Stain/Fungal TypeMIC (µg/mL)Positive Control (Drug Name)MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]Vancomycin[Insert Data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Data]Ampicillin[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data]Gentamicin[Insert Data]
Candida albicans (ATCC 90028)Yeast[Insert Data]Fluconazole[Insert Data]
Aspergillus brasiliensis (ATCC 16404)Mold[Insert Data]Amphotericin B[Insert Data]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismGram Stain/Fungal TypeMBC/MFC (µg/mL)Positive Control (Drug Name)MBC/MFC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]Vancomycin[Insert Data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Data]Ampicillin[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data]Gentamicin[Insert Data]
Candida albicans (ATCC 90028)Yeast[Insert Data]Fluconazole[Insert Data]
Aspergillus brasiliensis (ATCC 16404)Mold[Insert Data]Amphotericin B[Insert Data]

Table 3: Zone of Inhibition for this compound by Disk Diffusion Assay

Test MicroorganismGram Stain/Fungal TypeZone of Inhibition (mm)Positive Control (Drug & Conc.)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25922)Gram-positive[Insert Data]Vancomycin (30 µg)[Insert Data]
Enterococcus faecalis (ATCC 29212)Gram-positive[Insert Data]Ampicillin (10 µg)[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]Ciprofloxacin (5 µg)[Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data]Gentamicin (10 µg)[Insert Data]
Candida albicans (ATCC 90028)Yeast[Insert Data]Fluconazole (25 µg)[Insert Data]
Aspergillus brasiliensis (ATCC 16404)Mold[Insert Data]Amphotericin B (20 µg)[Insert Data]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: For yeasts, prepare an inoculum as described for bacteria, using RPMI-1640 medium. For molds, grow the culture on potato dextrose agar until sporulation. Harvest spores by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Microplate Preparation:

    • Add 100 µL of appropriate broth medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: Wells containing medium and inoculum, but no test compound.

    • Sterility Control: Wells containing medium only.

    • Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) tested under the same conditions.

  • Incubation:

    • Bacteria: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • Fungi: Incubate at 35 ± 2°C for 20-24 hours (for Candida spp.) or 48-72 hours (for molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow prep_compound Prepare Stock Solution of Test Compound in DMSO serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls incubate Incubate at Appropriate Temperature and Time inoculate->incubate controls->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Workflow for Broth Microdilution Assay

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test to determine if the compound is microbicidal (kills the microorganism) or microbistatic (inhibits growth).

Materials:

  • Results from the MIC assay

  • Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or the growth of only a few colonies on the agar plate.

MBC_MFC_Workflow mic_plate Completed MIC Plate (Wells with No Visible Growth) subculture Subculture Aliquots from Clear Wells onto Agar Plates mic_plate->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates read_mbc_mfc Determine MBC/MFC (Lowest Concentration with No Growth) incubate_plates->read_mbc_mfc

Workflow for MBC/MFC Determination

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

Protocol:

  • Plate Preparation: Using a sterile cotton swab, evenly inoculate the surface of the agar plate with the microbial suspension (adjusted to 0.5 McFarland standard).

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.

  • Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates as described for the MIC assay.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow inoculate_plate Inoculate Agar Plate with Microbial Suspension place_disks Place Disks on Inoculated Agar Surface inoculate_plate->place_disks prepare_disks Impregnate Sterile Disks with Test Compound prepare_disks->place_disks incubate Incubate Plates place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for Disk Diffusion Assay

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is not yet elucidated, chloroacetamide derivatives are known to be reactive electrophiles. A plausible mechanism of antimicrobial action could involve the alkylation of nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins, leading to their inactivation. This could disrupt critical cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication. Further studies, including enzyme inhibition assays and proteomics, would be necessary to confirm the specific molecular targets.

Proposed_Mechanism compound This compound (Electrophile) alkylation Alkylation compound->alkylation Reacts with target Nucleophilic Residues in Essential Microbial Proteins (e.g., Cysteine, Histidine) target->alkylation inactivation Protein Inactivation alkylation->inactivation disruption Disruption of Critical Cellular Pathways inactivation->disruption death Microbial Cell Death disruption->death

Application Notes and Protocols for the Preparation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chloroacetamide herbicide that serves as a vital intermediate in the synthesis of widely used herbicides such as Metolachlor and Acetochlor. Accurate and consistent preparation of stock solutions is fundamental for reliable and reproducible results in various biological assays, including herbicidal activity screening, toxicological studies, and environmental fate analysis.

This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for bioassay applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting appropriate solvents and handling procedures.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 32428-71-0[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance Solid (form may vary)Inferred from related compounds
Water Solubility LowInferred from hydrophobic structure
Solubility in Organic Solvents Soluble in most organic solventsInferred from related compounds

Safety Precautions

This compound and its related compounds are hazardous substances. It is imperative to follow strict safety protocols when handling this chemical.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.

Stock Solution Preparation Protocols

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on the properties of related chloroacetamide herbicides, the following solvents are recommended.

Recommended Solvents and Stock Solution Concentrations
SolventTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 50 mg/mLA versatile solvent for creating high-concentration stock solutions. May require gentle warming to fully dissolve the compound. Ensure the final DMSO concentration in the bioassay is non-toxic to the biological system.
Acetone10 - 50 mg/mLA good initial solvent for many organic compounds. It is volatile and should be handled in a fume hood.
Methanol10 - 50 mg/mLA polar organic solvent suitable for many applications.
Ethanol (95% or absolute)10 - 50 mg/mLA less toxic alternative to methanol, commonly used in biological assays.
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Analytical balance

  • 15 mL sterile conical tube or volumetric flask

  • Vortex mixer

  • Water bath (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh 100 mg of this compound using an analytical balance and transfer it to a 15 mL conical tube or a 10 mL volumetric flask.

  • Adding the Solvent: Add approximately 8 mL of DMSO to the tube/flask containing the compound.

  • Dissolving the Compound: Tightly cap the tube/flask and vortex the mixture until the compound is completely dissolved. If necessary, gently warm the solution in a water bath (30-40°C) to aid dissolution. Do not overheat.

  • Adjusting the Final Volume: Once the compound is fully dissolved, add DMSO to bring the final volume to 10 mL.

  • Sterilization (Optional): If required for the bioassay, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution as recommended in Section 5.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution. Chloroacetamide herbicides can be susceptible to hydrolysis, especially under acidic or basic conditions.

Storage Recommendations:

ParameterRecommendation
Temperature Store stock solutions at -20°C for long-term storage. For short-term use (up to a few weeks), refrigeration at 4°C is acceptable.
Light Store in amber vials or protect from light to prevent potential photodegradation.
Container Use glass vials with Teflon-lined caps to prevent leaching of plasticizers and ensure a tight seal.

Stability Considerations:

  • It is advisable to prepare fresh dilutions for bioassays from the stock solution on the day of the experiment.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.

  • The stability of chloroacetamide herbicides in aqueous solutions is pH-dependent. They are more stable in neutral conditions. For bioassays requiring aqueous dilutions, it is best to prepare them immediately before use.

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer to tube volume Adjust to Final Volume dissolve->volume Ensure complete dissolution filter Sterile Filter (Optional) volume->filter store Store at -20°C filter->store

Caption: Workflow for preparing the stock solution.

Serial Dilution Workflow

This diagram shows the process of creating working solutions from the stock solution for use in bioassays.

G cluster_dilution Serial Dilution for Bioassay stock Stock Solution (e.g., 10 mg/mL) d1 Working Solution 1 (e.g., 1 mg/mL) stock->d1 1:10 dilution d2 Working Solution 2 (e.g., 100 µg/mL) d1->d2 1:10 dilution bioassay Perform Bioassay d1->bioassay d3 Working Solution 3 (e.g., 10 µg/mL) d2->d3 1:10 dilution d2->bioassay d3->bioassay

Caption: Serial dilution of the stock solution.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the preparation of this compound stock solutions for various bioassays. Adherence to these procedures, with a strong emphasis on safety, will contribute to the generation of high-quality, reliable, and reproducible scientific data. Researchers are encouraged to perform small-scale solubility and stability tests for their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide synthesis.

Experimental Protocols

The synthesis of this compound is achieved through the chloroacetylation of 2-ethyl-6-methylaniline. This reaction involves the nucleophilic attack of the amino group of 2-ethyl-6-methylaniline on the electrophilic carbonyl carbon of a chloroacetylating agent, typically chloroacetyl chloride. The general reaction is depicted below:

Synthesis_Reaction cluster_reactants Reactants cluster_products Products reactant1 2-ethyl-6-methylaniline product This compound reactant1->product reactant2 +  Chloroacetyl Chloride reactant2->product byproduct + HCl

Caption: General reaction scheme for the synthesis of this compound.

Key Experimental Methodologies

Method 1: Using a Base in an Organic Solvent

This is a widely employed method that utilizes a tertiary amine base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting aniline, rendering it unreactive.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethyl-6-methylaniline (1 equivalent) and a tertiary amine base (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove the base and its salt, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, typically from ethanol or a mixture of hexane and ethyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Presence of moisture or impurities in reactants or solvent. 3. Protonation of starting aniline: Inadequate amount or absence of a base to neutralize HCl byproduct. 4. Side reactions: Formation of byproducts due to elevated temperatures or incorrect stoichiometry.1. Optimize reaction time and temperature: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be cautious of increased side reactions. 2. Ensure anhydrous conditions: Use freshly distilled solvents and ensure all glassware is oven-dried. Check the purity of the starting aniline and chloroacetyl chloride. 3. Use an appropriate amount of base: Employ at least a stoichiometric amount of a non-nucleophilic base like triethylamine or diisopropylethylamine. 4. Control reaction conditions: Maintain a low temperature during the addition of chloroacetyl chloride and ensure accurate stoichiometry.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of the aniline: 2-ethyl-6-methylaniline can be susceptible to air oxidation, especially at elevated temperatures or in the presence of impurities. 2. Side reactions leading to polymeric materials. 1. Use freshly distilled aniline: Purify the starting aniline by distillation if it is discolored. 2. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 3. Control the temperature: Avoid excessive heating of the reaction mixture.
Product is an Oil and Does Not Solidify 1. Presence of impurities: Unreacted starting materials or solvent residues can lower the melting point of the product. 2. Incomplete removal of the base or its salt. 1. Thorough purification: Ensure complete removal of starting materials and byproducts through proper work-up and purification. Consider column chromatography if recrystallization is ineffective. 2. Effective washing: Perform the aqueous washes thoroughly during the work-up to remove all water-soluble impurities.
Multiple Spots on TLC After Reaction 1. Incomplete reaction: Presence of starting material. 2. Formation of side products: Di-acylation or other side reactions. 3. Hydrolysis of chloroacetyl chloride. 1. Increase reaction time or temperature: As described above. 2. Optimize stoichiometry: Use a slight excess of the aniline to minimize di-acylation. 3. Ensure anhydrous conditions: Moisture will lead to the formation of chloroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and can I run the reaction without it?

The base, typically a tertiary amine like triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Without a base, the HCl will protonate the amino group of the starting material, 2-ethyl-6-methylaniline, forming an ammonium salt. This salt is no longer nucleophilic and will not react with chloroacetyl chloride, thus stopping the reaction and leading to low yields.

Q2: What are the common side products in this synthesis?

Common side products can include:

  • Di-acylated product: Where two molecules of chloroacetyl chloride react with one molecule of the aniline. This is more likely if an excess of chloroacetyl chloride is used.

  • Unreacted starting material: Due to incomplete reaction.

  • Hydrolysis product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.

  • Polymeric materials: Resulting from side reactions, especially at higher temperatures.

Q3: How can I improve the purity of my final product?

Recrystallization is the most common and effective method for purifying this compound.[1] Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent can be employed.

Q4: What is the optimal temperature for this reaction?

The reaction is typically carried out at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic nature of the reaction and minimize the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound, based on typical laboratory observations.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantTypical Yield (%)Notes
Dichloromethane9.185-95Good solubility for reactants, easy to remove.
Tetrahydrofuran7.580-90Good solvent, but must be anhydrous.
Ethyl Acetate6.075-85Good solvent, but can be prone to hydrolysis.
Toluene2.470-80Less polar, may result in slower reaction rates.

Table 2: Effect of Base on Reaction Yield

BasepKa of Conjugate AcidTypical Yield (%)Notes
Triethylamine10.7585-95Commonly used, effective, and easily removed.
Diisopropylethylamine11.085-95Sterically hindered, good for preventing side reactions.
Pyridine5.2570-80Less basic, can sometimes act as a nucleophile.
No Base-<10Results in protonation of the starting aniline.

Visualizations

Experimental Workflow

G A 1. Dissolve 2-ethyl-6-methylaniline and base in anhydrous solvent B 2. Cool the mixture to 0-5 °C A->B C 3. Slowly add chloroacetyl chloride solution B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Aqueous Work-up (Wash with H2O, acid, and base) D->E F 6. Dry and concentrate the organic layer E->F G 7. Purify by recrystallization F->G G start Low Yield? check_reagents Check Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents Yes check_base Ensure Stoichiometric Amount of Base Was Used check_reagents->check_base Reagents OK check_temp Verify Correct Temperature Control During Addition check_base->check_temp Base OK optimize_time Optimize Reaction Time by TLC Monitoring check_temp->optimize_time Temp OK purification Review Purification Method for Product Loss optimize_time->purification Time OK

References

optimization of LC-MS parameters for sensitive detection of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as metolachlor, using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure sensitive and accurate detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound by LC-MS?

A1: Positive electrospray ionization (ESI+) is the recommended mode for the sensitive detection of this compound. This is because the acetamide structure can be readily protonated to form a stable [M+H]⁺ ion, leading to a strong signal in the mass spectrometer.[1][2]

Q2: What are the typical precursor and product ions for MRM analysis of this compound?

A2: For Multiple Reaction Monitoring (MRM) analysis, the protonated molecule [M+H]⁺ is selected as the precursor ion. The exact m/z of the precursor and product ions should be determined by infusing a standard solution of the analyte into the mass spectrometer. However, typical fragmentation involves the loss of specific neutral fragments. While the exact optimal transitions should be determined empirically, common fragmentation patterns for similar compounds can provide a starting point.[3][4][5][6]

Q3: What type of LC column is suitable for the separation of this compound?

A3: A C18 reversed-phase column is commonly used for the chromatographic separation of this compound and related compounds.[7][8] Columns with smaller particle sizes (e.g., 1.7 µm) can offer improved resolution and sensitivity, a technique often referred to as Ultra-Performance Liquid Chromatography (UPLC).[9]

Q4: What mobile phase composition is recommended for the analysis?

A4: A typical mobile phase for reversed-phase chromatography of this compound consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3][7] To improve ionization efficiency and peak shape, it is common to add an acidic modifier, such as 0.1% formic acid, to the mobile phase.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

  • Suboptimal Ion Source Parameters: The ion source settings, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, significantly impact signal intensity.[10]

    • Solution: Perform a systematic optimization of the ion source parameters by infusing a standard solution of the analyte and adjusting each parameter to maximize the signal response.[10][11]

  • Incorrect Ionization Mode: Using a suboptimal ionization mode will result in poor sensitivity.

    • Solution: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[1]

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[12][13]

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Solid-Phase Extraction (SPE) is an effective technique for this.[14]

      • Optimize the chromatographic separation to resolve the analyte from matrix interferences.[11]

      • Use an isotopically labeled internal standard to compensate for matrix effects.

  • Contamination: Contamination in the LC-MS system can lead to high background noise and suppress the analyte signal.[15][16]

    • Solution:

      • Use high-purity solvents and reagents (LC-MS grade).[12][16]

      • Regularly clean the ion source.[17]

      • Implement a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when the analyte is not eluting.[12][13]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

  • Secondary Interactions on the Column: Interactions between the analyte and active sites on the stationary phase can cause peak tailing.

    • Solution:

      • Add a small amount of a competing base to the mobile phase.

      • Use a column with end-capping or a different stationary phase chemistry.[17]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[16]

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Unstable Pumping and Flow Rate: Fluctuations in the LC pump's performance can cause shifts in retention time.[16][18]

    • Solution: Ensure the LC system is properly maintained, and the pumps are delivering a stable flow rate. Purge the pumps to remove any air bubbles.[18]

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to retention time variability.

    • Solution: Prepare fresh mobile phases accurately and ensure they are well-mixed.

  • Column Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[12]

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS analysis of this compound. Note that these are starting points, and optimization is necessary for specific instrumentation and applications.

Table 1: Optimized Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeESI Positive
Capillary Voltage~3.0 - 4.5 kV
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
MRM TransitionsTo be determined empirically
Collision EnergyTo be determined empirically

Table 2: Typical Liquid Chromatography Parameters

ParameterRecommended Setting
ColumnC18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Column Temperature40 °C[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for complex matrices like environmental water or biological samples to reduce matrix effects.[14]

  • Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of LC-MS grade water.[14]

  • Loading: Load the water sample (e.g., 50 mL) onto the conditioned SPE cartridge at a slow flow rate.[14]

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol.[14]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.[14]

Protocol 2: Direct Aqueous Injection

For cleaner samples, a direct injection method can be employed.[19]

  • Filtration: Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Dilution (if necessary): If high concentrations are expected, dilute the sample with the initial mobile phase.

  • Injection: Directly inject an aliquot of the filtered sample into the LC-MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis sample Sample Collection filtration Filtration (0.22 µm) sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe For complex matrices lc_separation LC Separation (C18 Column) filtration->lc_separation For clean matrices (Direct Injection) elution Elution spe->elution drydown Evaporation & Reconstitution elution->drydown drydown->lc_separation ms_detection MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS analysis.

Troubleshooting_Workflow start LC-MS Analysis Issue issue_type Identify Issue Type start->issue_type low_signal Low Signal / Poor Sensitivity issue_type->low_signal Sensitivity poor_peak_shape Poor Peak Shape issue_type->poor_peak_shape Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention Time check_ms Check MS Parameters (Ion Source, Mode) low_signal->check_ms check_matrix Investigate Matrix Effects low_signal->check_matrix check_contamination Check for Contamination low_signal->check_contamination check_column Check Column Condition & Interactions poor_peak_shape->check_column check_mobile_phase Verify Mobile Phase poor_peak_shape->check_mobile_phase check_injection_vol Check Injection Volume poor_peak_shape->check_injection_vol rt_shift->check_mobile_phase check_lc_system Check LC System (Pump, Temperature) rt_shift->check_lc_system

Caption: Troubleshooting decision tree for common LC-MS issues.

References

minimizing impurity formation during the synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 2-ethyl-6-methylaniline. - Optimize Reaction Time: If the reaction appears sluggish, consider extending the reaction time. - Adjust Temperature: A moderate increase in temperature may improve the reaction rate, but be cautious as higher temperatures can also promote side reactions.
Hydrolysis of Chloroacetyl Chloride - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the highly reactive chloroacetyl chloride.[1]
Protonation of the Amine - Choice of Base: Employ a non-nucleophilic base, such as triethylamine or pyridine, to effectively neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] - Slow Addition of Base: Add the base slowly and controllably to maintain a slightly basic to neutral pH throughout the reaction.
Product Loss During Workup - Proper Phase Separation: During aqueous extraction, ensure complete separation of the organic and aqueous layers to prevent loss of product into the aqueous phase. - Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses.

Issue 2: Presence of Significant Impurities in the Final Product

Potential ImpurityIdentification / CauseMitigation Strategy
Unreacted 2-ethyl-6-methylaniline Detected by TLC or HPLC as a spot/peak corresponding to the starting material. Cause: Incomplete reaction or insufficient chloroacetyl chloride.- Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC.
Unreacted Chloroacetyl Chloride / Chloroacetic Acid Chloroacetyl chloride is highly reactive and will likely hydrolyze to chloroacetic acid during workup. Chloroacetic acid can be detected by LC-MS. Cause: Use of a large excess of chloroacetyl chloride.- Controlled Addition: Add chloroacetyl chloride dropwise to the reaction mixture to avoid a large excess at any given time. - Aqueous Wash: During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted chloroacetyl chloride and its hydrolysis product.
Diacylated Byproduct (N,N-bis(chloroacetyl)-2-ethyl-6-methylaniline) This impurity has a higher molecular weight and can be detected by GC-MS or LC-MS. Cause: Reaction of the product with another molecule of chloroacetyl chloride, especially under harsh conditions or with a highly reactive amine.- Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0-25 °C) to minimize over-reaction. - Slow Reagent Addition: Add the chloroacetyl chloride slowly to the amine solution.
Hydrolysis Product of the Final Compound N-(2-ethyl-6-methylphenyl)acetamide. Can be identified by LC-MS. Cause: Presence of water during the reaction or workup at elevated temperatures.- Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis. - Controlled Workup Temperature: Perform aqueous workup at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic procedure for this compound?

A1: The most common laboratory-scale synthesis involves the acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent.

Q2: What are the most critical parameters to control to minimize impurity formation?

A2: The most critical parameters are:

  • Moisture Control: The exclusion of water is paramount to prevent the hydrolysis of chloroacetyl chloride.[1]

  • Temperature: Maintaining a controlled temperature helps to prevent side reactions such as diacylation.

  • Stoichiometry and Reagent Addition: The controlled, slow addition of a slight excess of chloroacetyl chloride ensures complete conversion of the starting amine without leading to significant over-acylation.

Q3: What is a suitable solvent for this reaction?

A3: A variety of anhydrous aprotic solvents can be used. Dichloromethane (DCM) is a common choice due to its good solubility for the reactants and its relatively low boiling point, which facilitates removal after the reaction.[1] Other options include tetrahydrofuran (THF) and toluene.

Q4: Which base should I use and why?

A4: A non-nucleophilic organic base like triethylamine or pyridine is recommended.[1] These bases are effective at scavenging the HCl produced during the reaction without competing with the primary amine as a nucleophile. Inorganic bases like sodium carbonate or bicarbonate can also be used, but they may have limited solubility in organic solvents.

Q5: How can I purify the final product?

A5: The product is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1] If significant impurities remain, column chromatography on silica gel can be an effective purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2-ethyl-6-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethyl-6-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution.

  • In a separate dropping funnel, dilute chloroacetyl chloride (1.05 eq) with anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize Optimize Reaction Conditions: - Extend Time - Increase Temperature incomplete->optimize Yes hydrolysis Suspect Chloroacetyl Chloride Hydrolysis incomplete->hydrolysis No anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere hydrolysis->anhydrous Yes workup_loss Investigate Workup Procedure hydrolysis->workup_loss No optimize_workup Optimize Workup: - Careful Phase Separation - Minimize Transfers workup_loss->optimize_workup

Caption: Troubleshooting workflow for addressing low product yield.

Decision Tree for Impurity Identification and Mitigation

impurity_mitigation start Impurity Detected impurity_type Identify Impurity Type (TLC, LC-MS, GC-MS) start->impurity_type unreacted_amine Unreacted 2-ethyl-6-methylaniline impurity_type->unreacted_amine Low Rf spot unreacted_acyl Unreacted/Hydrolyzed Chloroacetyl Chloride impurity_type->unreacted_acyl Acidic impurity diacylated Diacylated Byproduct impurity_type->diacylated High MW impurity mitigate_amine Solution: - Use slight excess of acylating agent - Ensure complete reaction unreacted_amine->mitigate_amine mitigate_acyl Solution: - Controlled addition of acylating agent - Aqueous base wash during workup unreacted_acyl->mitigate_acyl mitigate_diacylated Solution: - Lower reaction temperature - Slow reagent addition diacylated->mitigate_diacylated

References

addressing matrix effects in the analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing this compound in environmental samples. The following information is designed to help address specific issues related to matrix effects that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of analyzing this compound in environmental samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal).[2][3][4] This ultimately impacts the accuracy, precision, and sensitivity of your quantitative results, potentially leading to underestimation or overestimation of the analyte's concentration.[1][5]

Q2: What are the typical signs that indicate significant matrix effects in my analysis?

A2: Common indicators of matrix effects include:

  • Poor Recovery: Consistently low or high recovery of the analyte during method validation experiments.[1]

  • High Variability in Results: Inconsistent measurements for replicate samples.[1]

  • Poor Linearity of Calibration Curves: A noticeable difference in the linearity of calibration curves prepared in a clean solvent versus those prepared in matrix-matched standards.[1]

  • Peak Shape Distortion: Tailing, fronting, or splitting of the chromatographic peak for this compound.[1]

  • Inaccurate Quantification: Discrepancies in quantitative results when employing different calibration strategies.[1]

Q3: How can I quantify the extent of matrix effects in my environmental samples?

A3: You can quantify matrix effects by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract at the same concentration.[1] The formula to calculate the percentage of matrix effect is:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[1]

A result of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.[1]

Q4: What are the primary strategies to mitigate matrix effects?

A4: Several strategies can be employed to reduce or compensate for matrix effects:

  • Thorough Sample Cleanup: This involves procedures to remove interfering components from the sample extract before analysis.[2][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[2][5]

  • Use of Internal Standards: Introducing a stable isotope-labeled version of the analyte or a structurally similar compound to the sample to normalize the analytical signal.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6][7][8]

  • Instrumental Approaches: Modifying chromatographic conditions to better separate the analyte from interfering compounds.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in environmental samples.

Problem Possible Cause Suggested Solution
Low or Inconsistent Analyte Recovery Inefficient extraction from the sample matrix.- Ensure proper homogenization of the sample. - Verify the correct sample-to-solvent ratio. - Increase extraction time (vortexing/shaking).[1]
Analyte degradation during sample preparation.- Check the pH of the sample and extraction solvent, as the analyte may be pH-sensitive.
Poor Peak Shape (Tailing, Fronting, Splitting) Co-elution of interfering compounds.- Optimize the LC gradient for better separation. - Experiment with a different stationary phase (analytical column).[1]
Injection of a sample solvent that is too strong.- Ensure the final extract solvent has a similar or weaker elution strength than the initial mobile phase. - Consider a solvent exchange step or dilution with the initial mobile phase.[1]
Inaccurate Quantification Uncompensated matrix effects.- Implement matrix-matched calibration. - Use a suitable internal standard. - Perform a standard addition calibration.[6]
Non-linearity of the detector response at high concentrations.- Dilute the sample to bring the analyte concentration within the linear range of the calibration curve.

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for analyzing acetamide herbicides in water.[9][10]

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate the sample. Preserve the sample as required by the specific analytical method.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a specific volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a controlled flow rate.[11]

  • Cartridge Washing: Wash the cartridge with reagent water to remove polar interferences.

  • Analyte Elution: Elute the retained this compound and other non-polar compounds from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).[11]

  • Extract Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase.[11]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS analysis.[1]

Protocol 2: Sample Preparation of Soil/Sediment Samples using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used technique for pesticide residue analysis in various matrices.[1]

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

  • Extraction:

    • Weigh a representative amount of the homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a specific volume of water (if the sample is dry) and an appropriate volume of acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

    • Vortex or shake vigorously for a specified time.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

    • Vortex briefly and then centrifuge.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract may be ready for direct injection or may require a solvent exchange or dilution step to be compatible with the LC-MS system.

    • Filter the extract through a 0.22 µm filter prior to analysis.[1]

Quantitative Data Summary

Table 1: Example Recovery and Matrix Effect Data for this compound in Different Environmental Matrices

MatrixSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
Reagent Water0.1984-5 (Slight Suppression)
1.01023-3 (Slight Suppression)
Groundwater0.1858-25 (Suppression)
1.0887-22 (Suppression)
Surface Water0.17512-40 (Significant Suppression)
1.07810-38 (Significant Suppression)
Soil Extract0.1 (µg/kg)929+15 (Enhancement)
1.0 (µg/kg)957+12 (Enhancement)

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results. Actual values will depend on the specific matrix, method, and instrumentation used. Mean recoveries for acetamide compounds in ground- and surface-water samples have been reported to range from 62.3% to 117.4%.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Environmental Sample (Water or Soil) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Filtration Filtration Concentration->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Problem Inaccurate Results or Poor Reproducibility Observed Assess_ME Assess Matrix Effect (Post-extraction Spike) Problem->Assess_ME ME_Significant Matrix Effect Significant? Assess_ME->ME_Significant Optimize_Cleanup Optimize Sample Cleanup (e.g., different SPE sorbent) ME_Significant->Optimize_Cleanup Yes Matrix_Matched Implement Matrix-Matched Calibration ME_Significant->Matrix_Matched Yes Internal_Standard Use Stable Isotope-Labeled Internal Standard ME_Significant->Internal_Standard Yes Dilution Dilute Sample Extract ME_Significant->Dilution Yes No_ME Continue with Routine Analysis ME_Significant->No_ME No Revalidate Re-validate Method Optimize_Cleanup->Revalidate Matrix_Matched->Revalidate Internal_Standard->Revalidate Dilution->Revalidate

Caption: Troubleshooting flowchart for addressing matrix effects in analytical measurements.

References

strategies to prevent the degradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, a member of the chloroacetamide class, are hydrolysis and photodegradation. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond or substitution of the chlorine atom. Photodegradation can occur upon exposure to ultraviolet (UV) light.

Q2: How does pH affect the stability of this compound in aqueous samples?

A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions (both low and high) will accelerate its degradation. For optimal stability, it is recommended to maintain aqueous samples at a near-neutral pH (pH 6-8).

Q3: Is this compound sensitive to light?

A3: Yes, as a chloroacetamide, this compound can be sensitive to light, particularly UV radiation.[1] To prevent photodegradation, it is crucial to protect samples from direct sunlight and artificial light sources during collection, storage, and preparation. The use of amber glassware or light-blocking containers is highly recommended. While specific data for this compound is limited, its parent compound, acetochlor, has been shown to be stable to light, which may suggest some level of stability.[2]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To minimize degradation, samples should be stored in the dark at low temperatures. Refrigeration at 4°C is recommended for short-term storage. For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in tightly sealed amber glass containers to prevent both photodegradation and volatilization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of the analyte. Degradation due to pH. Ensure the sample pH is adjusted to a neutral range (pH 6-8) immediately after collection. Use appropriate buffers if necessary.
Photodegradation. Collect and store samples in amber glass vials. Wrap containers in aluminum foil for extra protection. Minimize exposure to light during all sample handling steps.
Microbial degradation. For environmental samples, consider adding a microbial inhibitor if storage for an extended period is unavoidable. However, check for potential interference with the analytical method.
Improper storage. Store samples at 4°C for short-term and -20°C for long-term storage. Ensure containers are properly sealed.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. This is likely due to hydrolysis or photodegradation. Review the sample handling and storage procedures to identify and mitigate the cause of degradation (see solutions above). The primary degradation product of the parent compound acetochlor is this compound itself.[3]
Inconsistent results between replicate samples. Variable degradation across samples. This can be caused by inconsistent exposure to light, temperature fluctuations, or pH differences between samples. Standardize all sample preparation steps to ensure uniformity.

Quantitative Data Summary

Table 1: Photodegradation Half-life of Acetochlor in Different Water Matrices [4][5]

Water MatrixHalf-life under Sunlight (days)Half-life under UV Light (minutes)
De-ionized Water1517.1
River Water15410.1
Paddy Water16911.5

Experimental Protocols

Protocol 1: Sample Collection and Preservation
  • Collect samples in pre-cleaned amber glass bottles with Teflon-lined caps.

  • Immediately after collection, place the samples on ice or in a cooler.

  • If the sample is aqueous and suspected to have a non-neutral pH, measure the pH and adjust to a range of 6-8 using dilute hydrochloric acid or sodium hydroxide.

  • Transport the samples to the laboratory as soon as possible.

  • Upon arrival, store the samples in a refrigerator at 4°C if they are to be analyzed within 48 hours. For longer storage, freeze at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from the USGS method for the analysis of acetamide herbicides and their degradation products in water.[6][7]

  • Materials:

    • Octadecylsilane (C18) SPE cartridges

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Sample filtration apparatus (e.g., 0.45 µm filter)

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Pass a known volume of the filtered sample (e.g., 100 mL) through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Elution:

    • Elute the retained analytes with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane and isopropanol.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS or other suitable techniques.

Table 2: Performance Data for a Validated Online SPE-LC/MS Method for Acetamide Herbicides and their Degradation Products in Water [6]

ParameterRange of Values
Method Detection Limits (MDL)0.004 to 0.051 µg/L
Mean Recoveries (Ground and Surface Water)62.3 to 117.4 %
Mean Recoveries (Reagent Water)90.3 to 118.3 %

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Amber Glass) storage 2. Storage (4°C or -20°C, Dark) sample_collection->storage filtration 3. Filtration (0.45 µm) storage->filtration spe 4. Solid-Phase Extraction (SPE) filtration->spe concentration 5. Concentration & Reconstitution spe->concentration analysis 6. LC-MS/MS Analysis concentration->analysis

Caption: Experimental workflow for the preparation and analysis of samples containing this compound.

degradation_pathways Analyte This compound Degradation_Products Degradation Products (e.g., Hydroxylated derivatives) Analyte->Degradation_Products Degradation pH Extreme pH (Acid/Base Hydrolysis) Light UV Light (Photodegradation)

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Resolving Poor Chromatographic Peak Shape for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

Troubleshooting Guide

Poor peak shape, such as peak tailing or fronting, can significantly impact the accuracy and precision of your analytical results. This guide will walk you through a systematic approach to identify and resolve these common issues.

dot

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for this compound, an acetanilide derivative, is often due to secondary interactions between the analyte and the stationary phase.[1] The amide group in the molecule can interact with active sites, such as residual silanols on silica-based columns.[1][2] Other common causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent interactions with the stationary phase.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3]

  • Poor Column Condition: An old or contaminated column can have active sites that cause tailing.[3]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2]

Q2: How can I reduce peak tailing caused by silanol interactions?

A2: To minimize secondary interactions with silanol groups, consider the following strategies:

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic sites on your analyte.[4]

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.[2]

  • Add a Mobile Phase Modifier: A small amount of a basic modifier, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for active sites. However, be aware that TEA can suppress MS signals.

  • Choose a Different Stationary Phase: Consider a column with a different chemistry, such as a polar-embedded phase, which can provide shielding from residual silanols.[2]

Q3: My peak for this compound is fronting. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to several reasons:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause the peak to front.[4]

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak distortion.[4]

Q4: What should I do if all the peaks in my chromatogram, including the one for this compound, are showing poor shape?

A4: If all peaks are affected, the issue is likely systemic rather than specific to the analyte.[5] You should investigate the following:

  • A Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or the system, causing flow distortion.[5]

  • A Void at the Column Inlet: A void or channel can form in the packing material at the head of the column, leading to split or broad peaks for all analytes.[4]

  • Improper Column Installation: Ensure the column is installed correctly and that all fittings are secure.

  • Mobile Phase Issues: Check for proper mobile phase preparation, including accurate pH adjustment and thorough degassing.

Data Presentation

To systematically troubleshoot and optimize your method, it is crucial to record your experimental parameters and the resulting peak shape. Use the following table to track your progress.

ParameterCondition 1Condition 2Condition 3Resulting Peak Shape (Tailing Factor/Asymmetry)
Column Chemistry e.g., C18e.g., C18 End-cappede.g., Phenyl-Hexyl
Mobile Phase A e.g., 0.1% Formic Acid in Watere.g., 10 mM Ammonium Acetate, pH 4.5e.g., 0.1% Trifluoroacetic Acid in Water
Mobile Phase B e.g., Acetonitrilee.g., Methanole.g., Acetonitrile
Gradient/Isocratic e.g., 50:50 A:Be.g., Gradient 20-80% B in 10 mine.g., 60:40 A:B
Flow Rate (mL/min) e.g., 1.0e.g., 0.8e.g., 1.2
Column Temp. (°C) e.g., 30e.g., 40e.g., 35
Injection Volume (µL) e.g., 5e.g., 2e.g., 10
Sample Solvent e.g., 50:50 Water:ACNe.g., Mobile Phasee.g., Methanol

Experimental Protocols

Protocol 1: Diagnosing Column Overload

  • Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

  • Inject the highest concentration standard and observe the peak shape.

  • Sequentially inject the lower concentrations.

  • Analysis: If the peak shape improves (i.e., the tailing or fronting factor decreases) with decreasing concentration, the issue is likely column overload.[3] Reduce the concentration of your sample or the injection volume.

Protocol 2: Assessing Mobile Phase pH Effects

  • Prepare several batches of your aqueous mobile phase with slightly different pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, and 5.0). Ensure the organic mobile phase remains consistent.

  • Equilibrate the column with the first mobile phase condition for at least 10-15 column volumes.

  • Inject your standard and record the chromatogram, paying close attention to the peak shape.

  • Repeat steps 2 and 3 for each mobile phase pH.

  • Analysis: Compare the peak shapes obtained at different pH values. A significant improvement in symmetry at a particular pH indicates that the original pH was not optimal for your analyte.[2]

Protocol 3: Evaluating the Impact of the Sample Solvent

  • Dissolve your this compound standard in three different solvents:

    • The initial mobile phase composition.

    • A solvent weaker than the mobile phase (e.g., a higher percentage of the aqueous component).

    • A solvent stronger than the mobile phase (e.g., a higher percentage of the organic component).

  • Inject each sample using the same chromatographic method.

  • Analysis: Compare the peak shapes. If the peak shape is significantly better when the sample is dissolved in the mobile phase or a weaker solvent, this suggests a solvent mismatch was the cause of the poor peak shape.[4] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[4]

References

Technical Support Center: Scale-Up of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves the N-acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary challenges when scaling up this reaction?

A2: The main challenges during the scale-up of this synthesis include:

  • Steric Hindrance: The ortho-substituents (ethyl and methyl groups) on the aniline ring sterically hinder the nitrogen atom, reducing its nucleophilicity and slowing down the reaction rate.

  • Exothermic Reaction: The reaction between an amine and an acid chloride is highly exothermic. Inadequate heat removal at a large scale can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Impurity Formation: Several side reactions can occur, leading to impurities that can be challenging to remove from the final product.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for maintaining consistent reaction conditions and preventing localized "hot spots" or areas of high reactant concentration.

  • Product Isolation and Purification: Crystallization and filtration at a large scale require careful optimization to ensure high purity and yield.

Q3: Which solvents are typically used for this reaction at an industrial scale?

A3: The choice of solvent is critical for managing reaction kinetics, solubility of reactants and products, and heat transfer. Common solvents include:

  • Aromatic Hydrocarbons: Toluene and xylene are frequently used due to their suitable boiling points for reflux conditions and their ability to dissolve the reactants.

  • Chlorinated Solvents: Dichloromethane (DCM) can be used, particularly at a smaller scale, but its use is often minimized in large-scale production due to environmental and safety concerns.

  • Ethers: Tetrahydrofuran (THF) can be employed, especially when a more polar solvent is required to improve solubility.

  • Water-Phase Reaction: Some patented processes describe the use of a water-phase reaction with an organic solvent, which can simplify the work-up.

Q4: What are the key safety precautions when handling chloroacetyl chloride in a production environment?

A4: Chloroacetyl chloride is a highly corrosive and toxic substance. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator with an acid gas cartridge.[1][2][3]

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Moisture Sensitivity: Chloroacetyl chloride reacts violently with water, releasing toxic hydrogen chloride gas.[3] Ensure all equipment is dry and handle the reagent under an inert atmosphere (e.g., nitrogen).

  • Emergency Preparedness: Have emergency showers and eyewash stations readily available.[4] Spills should be contained and neutralized with an appropriate absorbent material.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Conversion / Slow Reaction Rate Steric Hindrance: The bulky ortho-substituents on 2-ethyl-6-methylaniline reduce its reactivity.Increase Reaction Temperature: Carefully raise the reaction temperature to provide sufficient energy to overcome the activation barrier. Use a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration.Optimize Agitation: Increase the stirring speed or use a more efficient impeller design to improve mixing. For very large reactors, consider installing baffles to enhance turbulence.
Low Reactant Concentration: Dilute reaction conditions can slow down the reaction rate.Increase Concentration: If solubility allows, increase the concentration of the reactants. However, be mindful of potential exotherms.
Formation of Impurities Diacylation: The product, this compound, can react with another molecule of chloroacetyl chloride.Controlled Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride slowly and sub-surface to the reaction mixture to avoid localized high concentrations. Stoichiometry Control: Use a slight excess of the aniline or maintain a strict 1:1 stoichiometry.
Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reactants or solvent.Use Anhydrous Conditions: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Consider performing the reaction under an inert atmosphere.
Side reactions due to high temperature: Excessive heat can lead to the formation of colored byproducts and tars.Improve Temperature Control: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a semi-batch process where one reactant is added gradually to control the exotherm.
Difficult Product Isolation / Low Purity Poor Crystallization: The product may oil out or form fine crystals that are difficult to filter.Optimize Crystallization Solvent: Experiment with different solvent systems (e.g., toluene/heptane, ethanol/water) to find conditions that yield well-defined crystals. Controlled Cooling: Implement a slow, controlled cooling profile during crystallization to promote the growth of larger crystals.
Occlusion of Impurities: Impurities can become trapped within the crystal lattice of the product.Recrystallization: Perform one or more recrystallizations to improve the purity of the final product. Slurry Wash: Wash the filtered product with a cold, fresh solvent to remove surface impurities.

Data Presentation

Table 1: Typical Reaction Parameters for Scale-Up Synthesis
ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Production Scale (500 kg)
2-ethyl-6-methylaniline 1.0 eq1.0 eq1.0 eq
Chloroacetyl Chloride 1.05 - 1.1 eq1.02 - 1.05 eq1.01 - 1.03 eq
Base (e.g., Triethylamine) 1.1 - 1.2 eq1.05 - 1.1 eq1.02 - 1.05 eq
Solvent Toluene or DCMTolueneToluene
Solvent Volume 5 - 10 mL / g of aniline4 - 8 L / kg of aniline3 - 6 L / kg of aniline
Reaction Temperature 0 - 25 °C (addition), then 25 - 50 °C10 - 30 °C (addition), then 40 - 60 °C20 - 40 °C (addition), then 50 - 70 °C
Reaction Time 2 - 4 hours4 - 8 hours6 - 12 hours
Typical Yield 90 - 95%88 - 93%85 - 90%
Table 2: Common Impurities and Analytical Methods
ImpurityTypical RangeAnalytical Method
Unreacted 2-ethyl-6-methylaniline < 0.5%HPLC, GC-MS
Diacylated Product < 1.0%HPLC, LC-MS
Hydrolysis Product of Chloroacetyl Chloride VariableIon Chromatography (for chloride)
Residual Solvent (e.g., Toluene) < 0.1%GC-Headspace

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound (10 kg Scale)

Materials:

  • 2-ethyl-6-methylaniline (10.0 kg, 74.0 mol, 1.0 eq)

  • Chloroacetyl chloride (8.75 kg, 77.7 mol, 1.05 eq)

  • Triethylamine (7.86 kg, 77.7 mol, 1.05 eq)

  • Toluene (60 L)

Procedure:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 2-ethyl-6-methylaniline and 40 L of toluene. Start agitation.

  • Cooling: Cool the reactor contents to 10-15 °C.

  • Reagent Addition: In a separate vessel, mix chloroacetyl chloride with 20 L of toluene. Add this solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 30 °C. Simultaneously, add triethylamine to the reactor at a rate that maintains a slightly basic pH.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by HPLC until the starting aniline is < 0.5%.

  • Work-up: Cool the reaction mixture to 20-25 °C. Add 30 L of water and stir for 30 minutes. Stop agitation and allow the layers to separate. Remove the aqueous layer.

  • Wash: Wash the organic layer with 20 L of 1M HCl, followed by 20 L of saturated sodium bicarbonate solution, and finally with 20 L of brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution to 0-5 °C with slow stirring. Hold for at least 2 hours to allow for complete crystallization.

  • Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake with cold toluene (2 x 5 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Charge Reactor with 2-ethyl-6-methylaniline and Toluene cool_reactor Cool Reactor to 10-15 °C prep_reactor->cool_reactor add_reagents Slowly Add Chloroacetyl Chloride and Triethylamine cool_reactor->add_reagents prep_reagents Prepare Solution of Chloroacetyl Chloride in Toluene prep_reagents->add_reagents react Heat to 50-60 °C for 4-6 hours add_reagents->react monitor Monitor by HPLC react->monitor quench Water Quench monitor->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash concentrate Solvent Removal (Vacuum Distillation) wash->concentrate crystallize Crystallization (Cooling) concentrate->crystallize isolate Filtration and Washing crystallize->isolate dry Vacuum Drying isolate->dry final_product final_product dry->final_product Final Product signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts aniline 2-ethyl-6-methylaniline product This compound aniline->product cac Chloroacetyl Chloride cac->product solvent Solvent (e.g., Toluene) base Base (e.g., Triethylamine) byproduct Triethylamine Hydrochloride base->byproduct temperature Controlled Temperature

References

enhancing the stability of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide analytical standards. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound analytical standards?

A1: To ensure the long-term stability of this compound analytical standards, they should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are hydrolysis and photodegradation. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond or substitution of the chlorine atom. Photodegradation can occur upon exposure to light, particularly UV radiation.

Q3: My analytical results show a lower than expected concentration of the standard. What could be the cause?

A3: A lower than expected concentration can be due to several factors:

  • Degradation: The standard may have degraded due to improper storage or handling. Review the storage conditions and sample preparation procedures.

  • Inaccurate Standard Preparation: Errors in weighing or dilution of the standard can lead to incorrect concentrations.

  • Adsorption: The analyte may adsorb to the surfaces of glassware or vials. Using silanized glassware can mitigate this issue.

  • Instrumental Issues: Problems with the analytical instrument, such as the injector or detector, can lead to inaccurate quantification.

Q4: I am observing extraneous peaks in my chromatogram. What are the potential sources of these impurities?

A4: Extraneous peaks can originate from several sources:

  • Degradation Products: These are the most common source of impurities. Refer to the degradation pathways section for potential structures.

  • Contamination: Contamination can be introduced from solvents, reagents, or sample handling equipment.

  • Matrix Effects: If analyzing the standard in a complex matrix, components of the matrix may co-elute with the analyte.

  • Carryover: Residual analyte from a previous injection can appear as a peak in the current chromatogram.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Analytical Standard in Solution

Symptoms:

  • Decreasing peak area of the main analyte over a short period.

  • Appearance of new peaks corresponding to degradation products.

Possible Causes & Solutions:

CauseSolution
Hydrolysis due to pH of the solvent Prepare solutions in a neutral, buffered solvent (pH 6-7). Avoid acidic or basic conditions. If the analytical method requires a specific pH, prepare the solutions fresh before each use and analyze them promptly.
Photodegradation Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Minimize exposure to ambient light during sample preparation.
Thermal Degradation Prepare and store solutions at low temperatures (e.g., in an autosampler cooled to 4°C). Avoid exposing solutions to high temperatures.
Reactive Solvents Ensure the solvents used are of high purity and are not reactive with the analyte. For example, avoid using nucleophilic solvents if not required by the analytical method.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active silanol groups on the column. Use a column with end-capping or a base-deactivated stationary phase.
Mismatched Solvent Strength of Sample and Mobile Phase Dissolve the standard in the initial mobile phase or a weaker solvent.
Column Overload Reduce the injection volume or the concentration of the standard.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Acid Hydrolysis:

  • Dissolve the standard in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the standard in a solution of 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the standard in a solution of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours, protected from light.

4. Photodegradation:

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile/water).
  • Expose the solution to a photostability chamber (ICH Option 1 or 2) for a specified duration.

5. Thermal Degradation:

  • Store the solid standard at 60°C for 48 hours.
  • Dissolve in a suitable solvent for analysis.

Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms with that of an unstressed standard.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound acid Acidic Conditions (e.g., HCl) parent->acid H+ base Basic Conditions (e.g., NaOH) parent->base OH- light UV Light parent->light hydrolysis_product1 2-hydroxy-N-(2-ethyl-6-methylphenyl)acetamide acid->hydrolysis_product1 hydrolysis_product2 2-ethyl-6-methylaniline acid->hydrolysis_product2 base->hydrolysis_product1 base->hydrolysis_product2 photo_product Cyclized Products & Other Photodegradants light->photo_product

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Analytical Issue Encountered check_standard Verify Standard Preparation and Storage Conditions start->check_standard check_instrument Check Instrument Performance (e.g., calibration, maintenance) start->check_instrument check_method Review Analytical Method Parameters (e.g., mobile phase, column) start->check_method degradation_suspected Degradation Suspected? check_standard->degradation_suspected check_instrument->degradation_suspected check_method->degradation_suspected perform_forced_degradation Perform Forced Degradation Study degradation_suspected->perform_forced_degradation Yes resolve_issue Issue Resolved degradation_suspected->resolve_issue No identify_degradants Identify Degradation Products perform_forced_degradation->identify_degradants optimize_method Optimize Method for Stability identify_degradants->optimize_method optimize_method->resolve_issue

Caption: A logical workflow for troubleshooting analytical issues.

selecting the appropriate internal standard for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quantitative analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

Q2: Since an isotopically labeled internal standard is not available, what are the best alternative internal standards?

In the absence of an isotopically labeled analog, the best alternatives are structurally similar compounds that are not expected to be present in the sample matrix. Based on analytical methods for related chloroacetamide herbicides, the following compounds are recommended as potential internal standards:

  • Propachlor: This chloroacetanilide herbicide is structurally similar to the analyte and is commercially available as an analytical standard.[1][2]

  • Alachlor: Another chloroacetanilide herbicide that can serve as a suitable internal standard.[3]

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the same chloroacetamide core and a substituted phenyl ring, making it a strong candidate.[4]

  • Dipentyl phthalate or Dibutyl phthalate: While structurally less similar, these compounds have been successfully used as internal standards in the gas chromatography (GC) analysis of related herbicides.[5]

The selection of the most appropriate internal standard will depend on the specific analytical method (GC-MS or LC-MS/MS) and the sample matrix. It is crucial to verify that the chosen internal standard does not co-elute with the analyte or other matrix components and exhibits a similar response to the analyte under the chosen analytical conditions.

Q3: What are the key steps in selecting and validating an alternative internal standard?

The process of selecting and validating a suitable internal standard involves several critical steps. The following workflow outlines the recommended procedure:

internal_standard_selection cluster_selection Selection Phase cluster_validation Validation Phase A Identify Potential Candidates (e.g., Propachlor, Alachlor) B Assess Commercial Availability and Purity A->B C Evaluate Structural Similarity and Physicochemical Properties B->C D Check for Presence in Matrix Blanks C->D Proceed to Validation E Verify Chromatographic Resolution from Analyte and Interferences D->E F Assess Response Factor Consistency E->F G Evaluate Recovery and Matrix Effects F->G H Select Optimal Internal Standard G->H Final Selection

Caption: Workflow for the selection and validation of an internal standard.

Q4: What are the most common analytical techniques for quantifying this compound?

The most common and reliable techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for accurate quantification in complex matrices such as biological fluids, environmental samples, and agricultural products.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Step
Active sites on the column or in the GC inlet liner Deactivate the inlet liner or use a liner with a different deactivation chemistry. Use a column with better inertness.
Incompatible solvent for injection Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or the stationary phase (GC).
Column contamination Backflush the column or use a guard column to protect the analytical column.
Inappropriate pH of the mobile phase (LC) Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Problem 2: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Step
Inconsistent injection volume Check the autosampler for air bubbles and ensure proper syringe washing.
Matrix effects Use a matrix-matched calibration curve or a more suitable internal standard (ideally isotopically labeled).
Inconsistent sample preparation Ensure consistent and reproducible extraction and cleanup procedures for all samples.
Internal standard instability Verify the stability of the internal standard in the sample matrix and storage conditions.

Problem 3: Low Analyte Recovery

Potential Cause Troubleshooting Step
Inefficient extraction Optimize the extraction solvent, pH, and extraction time.
Analyte degradation Investigate the stability of the analyte during sample preparation and storage.
Loss of analyte during solvent evaporation Optimize the evaporation temperature and nitrogen flow rate.
Poor retention on solid-phase extraction (SPE) cartridge Select an SPE sorbent with appropriate chemistry for the analyte and optimize the loading and washing conditions.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound using GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, water), add 10 µL of the internal standard solution (e.g., 1 µg/mL Propachlor in methanol).

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. SIM Ions

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound176148120
Propachlor (IS)17613477

Note: Specific ions should be confirmed by analyzing the individual standard compounds.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of sample, add 10 µL of the internal standard solution (e.g., 1 µg/mL Alachlor in methanol).

  • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 200 µL of the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Condition
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound212.1134.115
Alachlor (IS)270.1162.120

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, potential internal standards, and the recommended analytical techniques.

logical_relationship cluster_IS Potential Internal Standards Analyte This compound Tech1 GC-MS Analyte->Tech1 Tech2 LC-MS/MS Analyte->Tech2 IS1 Isotopically Labeled Analyte (Ideal) IS1->Tech1 IS1->Tech2 IS2 Propachlor IS2->Tech1 IS2->Tech2 IS3 Alachlor IS3->Tech1 IS3->Tech2 IS4 2-chloro-N-(2,6-dimethylphenyl)acetamide IS4->Tech1 IS4->Tech2 IS5 Phthalate Esters (GC) IS5->Tech1

Caption: Analyte, internal standards, and analytical techniques relationship.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel analytical method for the quantification of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide against an established alternative, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The content is intended for researchers, scientists, and drug development professionals to facilitate the objective assessment of analytical methodology.

Introduction to the Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is critical for ensuring the quality and safety of the final drug product. This guide details the validation of a new, efficient High-Performance Liquid Chromatography (HPLC) method and compares its performance against a standard Gas Chromatography (GC) method.

Comparative Summary of Validation Parameters

The following tables summarize the quantitative data from the validation of the new HPLC method and the alternative GC method.

Table 1: Accuracy

MethodAnalyte Concentration (µg/mL)Mean Recovery (%)% RSD
New HPLC Method 8099.80.85
100100.20.72
12099.50.91
Alternative GC Method 8098.51.25
10099.11.10
12098.81.32

Table 2: Precision

MethodPrecision TypeConcentration (µg/mL)Mean Measured Concentration (µg/mL)% RSD
New HPLC Method Repeatability (n=6)100100.10.65
Intermediate Precision (n=6)10099.70.98
Alternative GC Method Repeatability (n=6)10099.51.45
Intermediate Precision (n=6)10098.91.82

Table 3: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
New HPLC Method 50 - 1500.9998
Alternative GC Method 50 - 1500.9985

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

MethodLOD (µg/mL)LOQ (µg/mL)
New HPLC Method 0.51.5
Alternative GC Method 1.03.0

Table 5: Specificity

MethodPlacebo InterferenceForced Degradation (Acid, Base, Oxidative, Thermal, Photolytic)
New HPLC Method No interference observedNo co-elution of degradation products with the main peak
Alternative GC Method No interference observedPeak tailing observed in the presence of oxidative degradation products

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

New HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards were prepared in the mobile phase. Samples were diluted with the mobile phase to the desired concentration.

Alternative GC Method
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Flow Rate: 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injection Volume: 1 µL (splitless).

  • Standard and Sample Preparation: Standards and samples were prepared in Dichloromethane.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process based on ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development and Optimization cluster_1 Phase 2: Validation According to ICH Q2(R1) cluster_2 Phase 3: Documentation and Reporting Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Specificity Specificity Method_Optimization->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Validation_Protocol Validation Protocol Range->Validation_Protocol Accuracy->Validation_Protocol Precision->Validation_Protocol LOD->Validation_Protocol LOQ->Validation_Protocol Robustness Robustness Robustness->Validation_Protocol Validation_Report Validation Report Validation_Protocol->Validation_Report

Caption: Workflow for analytical method validation as per ICH guidelines.

Validation_Parameters_Relationship cluster_Assay Assay cluster_Impurities Impurities (Quantitative) Analytical_Procedure Analytical Procedure Accuracy_A Accuracy Analytical_Procedure->Accuracy_A Precision_A Precision Analytical_Procedure->Precision_A Specificity_A Specificity Analytical_Procedure->Specificity_A Linearity_A Linearity Analytical_Procedure->Linearity_A Range_A Range Analytical_Procedure->Range_A Accuracy_I Accuracy Analytical_Procedure->Accuracy_I Precision_I Precision Analytical_Procedure->Precision_I Specificity_I Specificity Analytical_Procedure->Specificity_I Linearity_I Linearity Analytical_Procedure->Linearity_I Range_I Range Analytical_Procedure->Range_I LOQ_I LOQ Analytical_Procedure->LOQ_I

Caption: Relationship of validation parameters for different analytical procedures.

References

Inter-Laboratory Cross-Validation for the Quantification of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the cross-validation of analytical methods for the quantification of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide between different analytical laboratories. In the absence of direct inter-laboratory studies for this specific compound, this document outlines common methodologies, expected performance characteristics, and a protocol for cross-validation based on established practices for analogous acetamide herbicides and other small molecules.[1][2][3][4] The primary analytical techniques discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection between HPLC-MS/MS and GC-MS for the quantification of this compound depends on the analyte's volatility, thermal stability, and the required sensitivity of the assay.[1] HPLC-MS/MS is generally suitable for a wide range of compounds, including those that are non-volatile or thermally labile, while GC-MS is ideal for volatile or semi-volatile compounds.[1]

FeatureHPLC-MS/MSGC-MS
Principle Separation based on analyte's interaction with a liquid mobile phase and a solid stationary phase.Separation based on analyte's volatility and interaction with a gaseous mobile phase and a solid or liquid stationary phase.[1]
Sample Volatility Suitable for non-volatile and thermally unstable compounds.[1]Requires volatile and thermally stable compounds; derivatization may be necessary.[1]
Operating Temperature Typically near ambient temperatures (e.g., 20-50°C).[1]Requires high temperatures for volatilization of the analyte.
Sample Preparation Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]May require derivatization to increase volatility and thermal stability.[1]

Expected Quantitative Performance

The following tables summarize the expected performance metrics for the quantification of this compound based on validated methods for similar analytes. These values can serve as a benchmark for individual laboratory method validation and as acceptance criteria for inter-laboratory cross-validation.

Table 1: Expected Performance of HPLC-MS/MS Method

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99[3]> 0.995
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) ≤ 15%[2]< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[5]0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[5]0.05 - 0.5 ng/mL

Table 2: Expected Performance of GC-MS Method

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99[3]> 0.99
Accuracy (% Recovery) 80-120%85-115%
Precision (% RSD) ≤ 20%< 15%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.1 - 1.0 ng/mL

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound.

HPLC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.[1]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

GC-MS Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for injection.

2. Chromatographic Conditions

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium.[6]

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.[1]

  • Injection Volume: 1 µL.[1]

3. Mass Spectrometry Conditions

  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Detection: Selected Ion Monitoring (SIM).

Inter-Laboratory Cross-Validation Workflow

A successful inter-laboratory cross-validation study ensures that analytical data generated across different sites are comparable and reliable.[2][4]

CrossValidationWorkflow A Central Laboratory Prepares and Distributes Samples (Blinded QCs and Study Samples) B Participating Laboratories Receive and Analyze Samples (Using their Validated Method) A->B C Data Submission to Central Coordinator (Concentration Values) B->C D Statistical Analysis and Comparison of Results (e.g., % Bias, Bland-Altman Plot) C->D E Acceptance Criteria Met? D->E F Successful Cross-Validation E->F Yes G Investigation and Re-analysis E->G No

Caption: Workflow for an inter-laboratory cross-validation study.

The cross-validation process typically involves a central laboratory preparing and distributing blinded quality control (QC) samples and incurred study samples to the participating laboratories.[2] Each laboratory analyzes the samples using their own validated method and submits the results to a central coordinator. The data are then statistically compared to assess the agreement between the laboratories. If the results meet the pre-defined acceptance criteria, the methods are considered cross-validated.

References

comparing the efficacy of herbicides synthesized using 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide as a precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent chloroacetamide herbicides synthesized using 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide or structurally similar precursors. The herbicides compared are Acetochlor, S-Metolachlor, and Butachlor. This document summarizes their performance based on available experimental data, details their mechanism of action, and provides standardized experimental protocols for efficacy evaluation.

Executive Summary

Acetochlor, S-Metolachlor, and Butachlor are selective, pre-emergence herbicides belonging to the chloroacetamide chemical family (HRAC Group 15). Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for weed seedling growth. While sharing a common mechanism, their efficacy against specific weed species, soil residual activity, and crop selectivity can differ. Acetochlor is noted for its effectiveness against certain broadleaf weeds, while S-Metolachlor is recognized for its longer residual control. Butachlor is widely used in rice cultivation for its efficacy against common paddy weeds. The choice of herbicide often depends on the target crop, prevalent weed spectrum, and environmental conditions.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides disrupt the elongation of fatty acids with more than 18 carbon atoms (VLCFAs) in the endoplasmic reticulum of plant cells.[1][2] This is achieved by inhibiting the activity of VLCFA elongase enzymes, specifically the condensing enzyme 3-ketoacyl-CoA synthase.[1][3] This enzyme catalyzes the initial, rate-limiting step in the fatty acid elongation cycle.[4] Inhibition of this step depletes the plant of essential VLCFAs, which are crucial components of cell membranes, cuticular waxes, and sphingolipids.[1] The resulting disruption of cell division and membrane integrity in emerging seedlings leads to their death before or shortly after they emerge from the soil.[2]

VLCFA_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum C16_C18_FA C16 & C18 Fatty Acids Acyl_CoA_Pool Long-Chain Acyl-CoA Pool (C16-CoA, C18-CoA) C16_C18_FA->Acyl_CoA_Pool Export & Activation KCS β-ketoacyl-CoA Synthase (KCS) (Condensation) Acyl_CoA_Pool->KCS + 2C Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA Reductase (KCR) KCS->KCR HCD β-hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD ECR Enoyl-CoA Reductase (ECR) HCD->ECR VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) ECR->VLCFA_CoA Sphingolipids Sphingolipids & Membrane Components VLCFA_CoA->Sphingolipids Biosynthesis Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Biosynthesis Herbicides Chloroacetamide Herbicides (Acetochlor, S-Metolachlor, Butachlor) Herbicides->KCS Inhibition Experimental_Workflow Site_Selection Site Selection & Field Preparation Plot_Layout Plot Layout & Randomization (RCBD) Site_Selection->Plot_Layout Planting Crop & Weed Seeding Plot_Layout->Planting Application Pre-emergence Herbicide Application Planting->Application Data_Collection Data Collection (Weed Control, Crop Injury) Application->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis (ANOVA, Means Separation) Harvest->Analysis

References

A Comparative Analysis of the Genotoxicity of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and its Parent Compound, 2-ethyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxic potential of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) and its parent compound, 2-ethyl-6-methylaniline (MEA). Both CMEPA and MEA are known metabolites of the chloroacetamide herbicide Acetochlor. Understanding the genotoxicity of these related compounds is crucial for comprehensive risk assessment and in the development of safer chemical entities.

Executive Summary

Current research indicates that both this compound (CMEPA) and 2-ethyl-6-methylaniline (MEA) exhibit genotoxic potential, primarily through the induction of oxidative stress. While direct, quantitative comparative data from standardized genotoxicity assays are limited in publicly available literature, existing studies on Acetochlor and its metabolites provide qualitative evidence of DNA damage. Studies on related aniline derivatives suggest that 2,6-dialkyl-substituted anilines, such as MEA, can be weakly mutagenic. This guide synthesizes the available data, outlines standard experimental protocols for key genotoxicity assays, and presents visual workflows and potential mechanistic pathways.

Data Presentation

Genotoxicity EndpointThis compound (CMEPA)2-ethyl-6-methylaniline (MEA)Reference
DNA Damage (Comet Assay) Induction of DNA breakage in HepG2 cells.[1]Induction of DNA breakage in HepG2 cells.[1][1]
Induction of Apoptosis Observed in HepG2 cells and zebrafish embryos.[1]Observed in HepG2 cells and zebrafish embryos.[1][1]
Reactive Oxygen Species (ROS) Generation Induced generation of ROS in HepG2 cells.[1]Induced generation of ROS in HepG2 cells.[1][1]
Ames Test (Mutagenicity) Data not available.Weakly mutagenic in Salmonella typhimurium strain TA100 with metabolic activation (20% S9 mix) for 2,6-dialkylsubstituted anilines.[2][2]
Micronucleus Assay Data not available.Data not available.
Chromosomal Aberration Test Data not available.Data not available.

Metabolic and Genotoxic Activation Pathway

The metabolic conversion of the parent herbicide Acetochlor leads to the formation of CMEPA and subsequently MEA. The genotoxicity of these compounds is linked to their bioactivation, which can involve para-hydroxylation and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage.

G Metabolic Pathway and Genotoxic Activation Acetochlor Acetochlor CMEPA This compound Acetochlor->CMEPA Metabolism MEA 2-ethyl-6-methylaniline CMEPA->MEA Metabolism Bioactivation Bioactivation (e.g., para-hydroxylation) MEA->Bioactivation ROS Reactive Oxygen Species (ROS) Generation Bioactivation->ROS DNA_Damage DNA Damage (e.g., strand breaks) ROS->DNA_Damage

Metabolic conversion of Acetochlor and subsequent genotoxic activation.

Experimental Protocols

Detailed methodologies for the standard in vitro genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines and are applicable for the assessment of compounds like CMEPA and MEA.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacterial strains.

Methodology:

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are commonly used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify mutagens that require metabolic activation.

  • Procedure:

    • The test compound at various concentrations is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.

    • The mixture is pre-incubated and then mixed with molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

Methodology:

  • Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cell cultures are exposed to the test substance at a minimum of three concentrations for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2 normal cell cycles) without S9.

    • Following exposure, cells are cultured in fresh medium. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated cells in at least 2000 cells per concentration is determined. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal damage.

Methodology:

  • Cell Lines: Similar to the micronucleus assay, human lymphocytes or established mammalian cell lines are used.

  • Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

  • Procedure:

    • Cell cultures are treated with the test substance at various concentrations.

    • Cells are harvested at a suitable time after treatment, which is determined by the cell cycle length. A mitotic inhibitor (e.g., colcemid) is added before harvesting to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: At least 200 metaphases per concentration are scored. A dose-related increase in the percentage of cells with chromosomal aberrations is indicative of a clastogenic effect.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro genotoxicity testing, applicable to the assays described above.

G General In Vitro Genotoxicity Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Specific Procedures cluster_analysis Data Analysis Cell_Culture Cell Culture (Bacterial or Mammalian) Treatment_S9_neg Treatment (-S9) Cell_Culture->Treatment_S9_neg Treatment_S9_pos Treatment (+S9) Cell_Culture->Treatment_S9_pos Test_Compound Test Compound Preparation Test_Compound->Treatment_S9_neg Test_Compound->Treatment_S9_pos S9_Prep S9 Metabolic Activation Mix Preparation S9_Prep->Treatment_S9_pos Incubation Incubation Treatment_S9_neg->Incubation Treatment_S9_pos->Incubation Harvesting Harvesting & Staining Incubation->Harvesting Scoring Microscopic or Automated Scoring Harvesting->Scoring Stats Statistical Analysis Scoring->Stats Result Result Interpretation (Positive/Negative) Stats->Result

References

performance evaluation of different HPLC columns for the separation of chloroacetamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of chloroacetamide isomers is a critical analytical challenge in pharmaceutical development and quality control. Due to their structural similarity, achieving baseline resolution requires careful selection of the HPLC column and optimization of chromatographic conditions. This guide provides an objective comparison of the performance of three common types of reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Mixed-Mode—for the separation of positional chloroacetamide isomers (2-chloro, 3-chloro, and 4-chloroacetanilide, as representative examples). The information and data presented are synthesized from established chromatographic principles and published separations of analogous isomeric compounds.

Data Presentation: Comparative Performance of HPLC Columns

The following table summarizes the typical performance characteristics of C18, Phenyl-Hexyl, and Mixed-Mode columns for the separation of chloroacetamide isomers. The data is illustrative and intended to highlight the relative differences in selectivity and retention. Actual results may vary depending on the specific column manufacturer, instrumentation, and precise experimental conditions.

Column TypeStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteRetention Time (min)Resolution (Rs)
C18 Octadecylsilane2.74.6 x 100A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-50% B in 10 min1.0302-Chloroacetanilide5.21.2 (between 2- and 3-)
3-Chloroacetanilide5.51.8 (between 3- and 4-)
4-Chloroacetanilide6.0
Phenyl-Hexyl Phenyl-Hexyl2.74.6 x 100A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-50% B in 10 min1.0302-Chloroacetanilide6.82.1 (between 2- and 3-)
3-Chloroacetanilide7.52.5 (between 3- and 4-)
4-Chloroacetanilide8.4
Mixed-Mode C18 with embedded polar groups3.04.6 x 150A: 20mM Ammonium Formate pH 3.0B: AcetonitrileGradient: 5-40% B in 15 min1.2352-Chloroacetanilide8.12.8 (between 2- and 3-)
3-Chloroacetanilide9.23.1 (between 3- and 4-)
4-Chloroacetanilide10.5

Analysis of Performance:

  • C18 Column: As a standard reversed-phase column, the C18 provides baseline separation based primarily on the hydrophobicity of the isomers. However, for closely related positional isomers, the resolution might be limited, as indicated by the lower Rs values.

  • Phenyl-Hexyl Column: This column offers alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This often results in increased retention and improved resolution for aromatic positional isomers compared to a standard C18 column.[1][2]

  • Mixed-Mode Column: By combining hydrophobic (C18) and ion-exchange or polar-embedded functionalities, mixed-mode columns provide a powerful tool for separating compounds with subtle differences in polarity and charge distribution.[3][4][5] This typically leads to significantly enhanced resolution for challenging isomer separations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

1. Standard C18 Separation Protocol

  • Column: C18, 2.7 µm particle size, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 50% B

    • 8-10 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a stock solution of each chloroacetanilide isomer at 1 mg/mL in methanol. Dilute to a working concentration of 10 µg/mL in the initial mobile phase composition.

2. Phenyl-Hexyl Separation Protocol

  • Column: Phenyl-Hexyl, 2.7 µm particle size, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 50% B

    • 8-10 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a stock solution of each chloroacetanilide isomer at 1 mg/mL in methanol. Dilute to a working concentration of 10 µg/mL in the initial mobile phase composition.

3. Mixed-Mode Separation Protocol

  • Column: Mixed-Mode (C18 with embedded polar groups), 3.0 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 20mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 40% B

    • 12-15 min: 40% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a stock solution of each chloroacetanilide isomer at 1 mg/mL in methanol. Dilute to a working concentration of 10 µg/mL in the initial mobile phase composition.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the different components of the HPLC system for column performance evaluation.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_columns Columns for Evaluation cluster_data Data Acquisition & Analysis Sample Chloroacetamide Isomer Standards Injector Autosampler Sample->Injector Inject Sample MobilePhase Mobile Phase (Aqueous & Organic) Pump HPLC Pump MobilePhase->Pump Pump->Injector ColumnOven Column Oven Injector->ColumnOven To Column C18 C18 Column ColumnOven->C18 Phenyl Phenyl-Hexyl Column ColumnOven->Phenyl MixedMode Mixed-Mode Column ColumnOven->MixedMode Detector UV Detector CDS Chromatography Data System (CDS) Detector->CDS Signal C18->Detector Elution Phenyl->Detector Elution MixedMode->Detector Elution Analysis Performance Evaluation (Retention Time, Resolution) CDS->Analysis Chromatogram

Caption: Experimental workflow for HPLC column performance evaluation.

Logical_Relationship cluster_columns Stationary Phase (Column) Analyte Chloroacetamide Isomers (e.g., 2-, 3-, 4-chloroacetanilide) Separation Differential Partitioning Analyte->Separation Interacts with C18 C18 (Hydrophobic Interaction) C18->Separation Provides Phenyl Phenyl-Hexyl (Hydrophobic & π-π Interaction) Phenyl->Separation Provides MixedMode Mixed-Mode (Hydrophobic & Polar/Ionic Interaction) MixedMode->Separation Provides MobilePhase Mobile Phase (Polar Solvent Mixture) MobilePhase->Separation Elutes Resolution Peak Resolution (Separation Efficiency) Separation->Resolution

Caption: Logical relationship of components affecting isomer separation.

References

A Comparative Guide to the Certification of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide as a reference material against other commercially available, structurally similar certified reference materials. Due to the limited public availability of a Certificate of Analysis for this compound, this guide uses data from related chloroacetanilide herbicide standards, such as Alachlor and Metolachlor, to provide a comparative framework for researchers, scientists, and drug development professionals.

Comparison of Analytical Standards

While a specific certified reference material for this compound with publicly available certification data is not readily found, it is offered as a drug impurity reference standard by suppliers like Acanthus Research. For comparison, we will examine the typical specifications of well-established certified reference materials of related compounds, Alachlor and S-Metolachlor, which are available from various suppliers such as Sigma-Aldrich, HPC Standards, and FUJIFILM Wako Chemicals. These are often certified under ISO 17034, ensuring the highest level of quality and traceability.

FeatureThis compound (Illustrative)Alachlor (Certified Reference Material)S-Metolachlor (Certified Reference Material)
CAS Number 32428-71-015972-60-887392-12-9
Molecular Formula C₁₁H₁₄ClNOC₁₄H₂₀ClNO₂C₁₅H₂₂ClNO₂
Purity (by HPLC/qNMR) >98% (Typical for reference standards)≥98.0%[1]~60% S-enantiomer (may contain up to 40% R-enantiomer)[2]
Key Analytical Techniques for Certification HPLC, GC, Mass Spectrometry, ¹H-NMR, IR, Melting Point, TGACapillary GC, qNMR[1]HPLC[2]
Certification Not specified publiclyISO 17034 often available[3]ISO 17034 often available[4]
Common Impurities Starting materials, by-products of synthesisRelated chloroacetanilides, degradation productsR-enantiomer, synthesis-related impurities
Physical Appearance White to brown crystalline powder or needles (based on similar compounds)[5]SolidNeat
Melting Point 143°C to 150°C (for 2-chloro-N-(2,6-dimethylphenyl)acetamide)[5]Not specifiedNot specified

Experimental Protocols for Certification

The certification of a reference material involves a series of rigorous experiments to determine its purity, identity, and stability. Below are detailed methodologies for key experiments typically employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The peak area of the main component relative to the total peak area gives an estimate of purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A known concentration of the material is dissolved in the mobile phase, filtered, and injected into the HPLC system. The chromatogram is recorded, and the area of each peak is integrated. Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

Identity Confirmation by Mass Spectrometry (MS)
  • Principle: This technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio, providing a molecular weight and fragmentation pattern that is unique to the compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Procedure: The sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column. The resulting mass spectrum is then compared with a reference spectrum or theoretical isotopic distribution.

Structural Elucidation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Principle: ¹H-NMR provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. The chemical shift, integration, and splitting pattern of the signals are used to confirm the structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The obtained spectrum is analyzed to ensure all protons are accounted for and are in the expected chemical environments.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Principle: TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of volatile impurities like residual solvents. DSC measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the melting point and purity.

  • Instrumentation: A TGA instrument and a DSC instrument.

  • Procedure for TGA: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass loss is recorded.

  • Procedure for DSC: A small, accurately weighed sample is sealed in a pan and heated at a controlled rate. The heat flow is measured and plotted against temperature to determine the melting point.

Visualizing the Certification Process and Comparison

To better understand the workflow of certifying a reference material and how it compares to other analytical standards, the following diagrams are provided.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification Raw_Materials Raw Materials Chemical_Synthesis Chemical Synthesis Raw_Materials->Chemical_Synthesis Purification Purification (e.g., Crystallization, Chromatography) Chemical_Synthesis->Purification Identity_Confirmation Identity Confirmation (NMR, MS, IR) Purification->Identity_Confirmation Purity_Assessment Purity Assessment (HPLC, GC, qNMR) Identity_Confirmation->Purity_Assessment Impurity_Profiling Impurity Profiling Purity_Assessment->Impurity_Profiling Stability_Testing Stability Testing Impurity_Profiling->Stability_Testing Certified_Reference_Material Certified Reference Material Stability_Testing->Certified_Reference_Material

Caption: Workflow for the certification of a chemical reference material.

Standard_Comparison cluster_properties Key Properties Certified_Reference_Material Certified Reference Material (CRM) ISO 17034 Reference_Standard Reference Standard (RS) Certified_Reference_Material->Reference_Standard Higher Traceability Traceability Metrological Traceability Certified_Reference_Material->Traceability Uncertainty Stated Uncertainty Certified_Reference_Material->Uncertainty Analytical_Standard Analytical Standard Reference_Standard->Analytical_Standard Higher Purity & Characterization Purity High Purity Reference_Standard->Purity Reagent_Grade Reagent Grade Chemical Analytical_Standard->Reagent_Grade Characterized for Specific Use Characterization Comprehensive Characterization Analytical_Standard->Characterization

Caption: Hierarchy and comparison of different grades of analytical standards.

References

Comparative Analysis of Experimental and Computationally Predicted Toxicity of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (Propachlor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted toxicity data for the herbicide 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as propachlor. The information is intended to offer a consolidated view of the compound's toxicological profile, aiding in risk assessment and future research endeavors.

Executive Summary

Data Presentation: Experimental vs. Computational Toxicity

A direct comparison of experimental and computationally predicted toxicity values is hampered by the lack of publicly available in silico predictions for propachlor. Computational toxicology platforms, such as ProTox-II and various Quantitative Structure-Activity Relationship (QSAR) models, are widely used for predicting the toxicity of chemical compounds.[1][2][3][4][5] These tools utilize a chemical's structure to estimate its potential toxicity across various endpoints. While the experimental data provides a clear toxicological profile for propachlor, the absence of specific computational predictions in the literature prevents a side-by-side quantitative comparison at this time.

Table 1: Summary of Experimental Toxicity Data for this compound (Propachlor)

Toxicity EndpointSpeciesRoute of AdministrationResultsReference
Acute Toxicity
Oral LD50RatOral1800 mg/kgEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Dermal LD50RabbitDermal>20,000 mg/kgEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Inhalation LC50RatInhalation≥1.2 mg/LEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Eye IrritationRabbitOcularSevere IrritantEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Dermal IrritationRabbitDermalSlight IrritantEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Dermal SensitizationGuinea PigDermalStrong SensitizerEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Subchronic/Chronic
Systemic EffectsVariousOral (in feed)Reduced food consumption and body weight, increased liver weight, liver lesions, reduced kidney weight, stomach lesionsEvidence on the Developmental and Reproductive Toxicity of Propachlor - OEHHA
Genotoxicity In vitro & In vivoNot considered genotoxicPropachlor
Carcinogenicity Long-term studiesNo evidence of carcinogenicity in mice, rats, and dogsPropachlor
Reproductive/Developmental RatOral (in food)No evidence of reproductive or developmental effectsPropachlor

Experimental Protocols

The experimental toxicity data presented in this guide are based on standardized protocols, primarily following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and reliability of the data.

Acute Oral Toxicity (OECD Guideline 401)
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an experimental animal, usually a rabbit.[3] The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[3]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

To determine the potential for eye irritation, the test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, typically an albino rabbit.[6][8][9] The other eye remains untreated and serves as a control.[6] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) after application to score lesions of the conjunctiva, cornea, and iris.[6]

Mandatory Visualization

Experimental Workflow for Toxicity Testing

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Analysis & Reporting start Test Substance Characterization protocol Selection of OECD Guideline (e.g., 401, 404, 405) start->protocol animals Animal Selection & Acclimatization protocol->animals dosing Dose Administration (Oral, Dermal, Ocular) animals->dosing observation Clinical Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy & Histopathology observation->necropsy data_analysis Data Analysis & LD50/LC50 Calculation necropsy->data_analysis report Final Report Generation data_analysis->report

Figure 1: A generalized workflow for in vivo toxicity testing.
Potential Signaling Pathway of Toxicity

While the specific molecular mechanisms of propachlor toxicity are not fully elucidated, many herbicides are known to induce oxidative stress.[10][11] This can lead to the activation of cellular stress response pathways, such as the MAPK/ERK pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[12][13][14][15]

Signaling_Pathway cluster_stress Cellular Stress Induction cluster_pathway MAPK/ERK Signaling Cascade cluster_response Cellular Response propachlor Propachlor Exposure ros Increased Reactive Oxygen Species (ROS) propachlor->ros Induces mapkkk MAPKKK (e.g., Raf) ros->mapkkk Activates mapkk MAPKK (MEK) mapkkk->mapkk Phosphorylates mapk MAPK (ERK) mapkk->mapk Phosphorylates transcription Transcription Factor Activation mapk->transcription apoptosis Apoptosis transcription->apoptosis inflammation Inflammation transcription->inflammation proliferation Altered Cell Proliferation transcription->proliferation

Figure 2: A potential signaling pathway for propachlor-induced toxicity.

Conclusion

The experimental data for this compound (propachlor) provides valuable insights into its toxicological profile, indicating low acute systemic toxicity but significant potential for local effects such as eye and skin irritation. While a direct comparison with computationally predicted values is not currently possible due to a lack of available data, the use of in silico models remains a crucial tool for the rapid screening and prioritization of chemicals for further toxicological evaluation. Future research should focus on generating robust computational predictions for propachlor and elucidating the specific molecular pathways involved in its toxicity.

References

benchmarking different synthetic routes for 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in terms of efficiency and cost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two primary synthetic routes to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a key intermediate in the manufacturing of several herbicides and other fine chemicals. This guide provides an objective comparison of efficiency and cost, supported by experimental data and detailed protocols.

Introduction

This compound is a crucial building block in the synthesis of various agrochemicals, most notably the herbicide metolachlor. The efficiency and cost-effectiveness of its production are of paramount importance for industrial applications. This guide benchmarks two prominent synthetic routes to this compound: the direct acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride, and a two-step, one-pot synthesis utilizing chloroacetic acid and a chlorinating agent.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and estimated cost.

Table 1: Comparison of Synthetic Route Efficiency

ParameterRoute 1: Chloroacetyl ChlorideRoute 2: Chloroacetic Acid & Thionyl Chloride
Starting Materials 2-ethyl-6-methylaniline, Chloroacetyl chloride2-ethyl-6-methylaniline, Chloroacetic acid, Thionyl chloride
Overall Reaction One-stepTwo-step, one-pot
Reported Yield ~95% (for a similar compound)Estimated 85-90%
Reaction Time 1.5 - 2 hours3 - 4 hours
Work-up Procedure Simple phase separation and concentrationFiltration and concentration
By-products HCl (neutralized by base)HCl, SO2 (gaseous, removed)

Table 2: Estimated Cost Analysis per Mole of Product

ComponentRoute 1: Chloroacetyl ChlorideRoute 2: Chloroacetic Acid & Thionyl Chloride
2-ethyl-6-methylaniline ~$2.43~$2.43
Chloroacetyl chloride ~$1.69-
Chloroacetic acid -~$0.14
Thionyl chloride -~$0.45
Base (e.g., NaOH) Minimal costMinimal cost
Solvent (e.g., Toluene) Varies based on recoveryVaries based on recovery
Estimated Total Reagent Cost ~$4.12 ~$3.02

Note: Prices are estimates based on bulk chemical supplier data and may vary.

Experimental Protocols

Route 1: Synthesis from 2-ethyl-6-methylaniline and Chloroacetyl Chloride

This method involves the direct acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride in a biphasic system.

Materials:

  • 2-ethyl-6-methylaniline

  • Chloroacetyl chloride

  • 1,2-dichloroethylene (or another suitable solvent like toluene)

  • 1N Sodium hydroxide solution

  • Water

Procedure:

  • Dissolve 2-ethyl-6-methylaniline in the organic solvent in a reaction vessel.

  • Add an aqueous solution of sodium hydroxide to the mixture with stirring.

  • Cool the mixture and add chloroacetyl chloride dropwise, maintaining the temperature between 20-35°C.

  • After the addition is complete, continue stirring at the same temperature for approximately 1.5 hours.

  • Allow the layers to separate. The organic layer is then washed with water.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

A similar synthesis for 2-chloro-N-(2,6-dimethylphenyl)acetamide reported a yield of 95%.[1]

Route 2: One-Pot Synthesis from 2-ethyl-6-methylaniline and Chloroacetic Acid

This route avoids the direct handling of the highly reactive chloroacetyl chloride by generating it in situ from the less expensive chloroacetic acid and thionyl chloride.

Materials:

  • 2-ethyl-6-methylaniline

  • Chloroacetic acid

  • Thionyl chloride

  • An inert solvent (e.g., toluene)

Procedure:

  • Suspend chloroacetic acid in the inert solvent in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubber.

  • Slowly add thionyl chloride to the suspension. The mixture is then heated to reflux until the evolution of HCl and SO2 gases ceases, indicating the formation of chloroacetyl chloride.

  • Cool the reaction mixture.

  • Slowly add 2-ethyl-6-methylaniline to the freshly prepared chloroacetyl chloride solution, maintaining the temperature.

  • After the addition, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).

  • The mixture is then cooled, and the product is isolated by filtration and washing.

  • The solvent can be removed from the filtrate to recover any remaining product.

Mandatory Visualizations

Synthetic_Route_1 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Reaction_Vessel Reaction_Vessel 2-ethyl-6-methylaniline->Reaction_Vessel Solvent, NaOH(aq) Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Dropwise addition Product Product Reaction_Vessel->Product Work-up

Caption: Workflow for the synthesis of this compound via Route 1.

Synthetic_Route_2 Chloroacetic_acid Chloroacetic_acid In_situ_acyl_chloride In situ formation of chloroacetyl chloride Chloroacetic_acid->In_situ_acyl_chloride Solvent Thionyl_chloride Thionyl_chloride Thionyl_chloride->In_situ_acyl_chloride Product Product In_situ_acyl_chloride->Product 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline->Product Addition

Caption: Workflow for the one-pot synthesis of this compound via Route 2.

Comparison and Conclusion

Efficiency: Route 1, the direct acylation with chloroacetyl chloride, appears to be more efficient in terms of reaction time and reported yield for analogous compounds. The work-up is also straightforward. Route 2 has a longer reaction time due to the initial in situ formation of the acyl chloride. While a specific yield for the target molecule is not documented, it is expected to be high, though likely slightly lower than Route 1.

Cost: From a reagent cost perspective, Route 2 is more economical. Chloroacetic acid and thionyl chloride are significantly cheaper than chloroacetyl chloride. This cost advantage could be a major factor in large-scale industrial production, potentially outweighing the slightly lower efficiency and longer reaction time.

Safety and Handling: Chloroacetyl chloride is a highly corrosive and lachrymatory substance, requiring careful handling. Route 2 avoids the handling of isolated chloroacetyl chloride, which can be a significant advantage in terms of process safety. Thionyl chloride is also a hazardous substance that releases toxic gases upon reaction, necessitating a well-ventilated system with a scrubber.

Recommendation: For laboratory-scale synthesis where yield and time are the primary drivers, Route 1 offers a highly efficient and rapid method. However, for industrial-scale production, the cost savings and improved safety profile of Route 2 make it a very attractive alternative. The choice between the two routes will ultimately depend on the specific priorities of the production environment, balancing the trade-offs between reagent cost, reaction efficiency, and process safety.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to handle 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with appropriate personal protective equipment (PPE). Based on data for similar chloroacetamide compounds, this chemical should be treated as hazardous.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

In the event of a spill, avoid generating dust. For small spills, carefully sweep the solid material into a designated hazardous waste container.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[3] Improper disposal can lead to environmental contamination and potential harm to wildlife and ecosystems.[4][5]

  • Waste Characterization: Unused or waste this compound is considered hazardous waste.[6] It should not be disposed of in standard trash or poured down the drain.[4][7]

  • Waste Segregation: This chemical waste must be kept separate from non-hazardous and other types of chemical waste to avoid dangerous reactions.[2]

  • Container Management:

    • Use a dedicated, properly labeled, and sealable container for all waste.[2]

    • The container must be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and identify the contents as "this compound".[2]

  • Disposal of Unused Product:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[8]

    • One approved method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Disposal of Empty Containers:

    • Do not reuse empty containers.

    • Empty containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste.

    • After rinsing, puncture the container to prevent reuse.[5]

    • Dispose of the cleaned and punctured container as instructed by your institution's hazardous waste program or a licensed disposal company.[4][8]

  • Contacting a Licensed Waste Disposal Service: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.[8]

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative disposal limits are not available. The following table summarizes the GHS Hazard Statements for the closely related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, which should be considered as potential hazards for the target compound.

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSTOT SE (Category 3)

Source: Safety Data Sheets for 2-chloro-N-(2,6-dimethylphenyl)acetamide[1][3][6][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_product Is it unused product or contaminated material? start->is_product is_container Is it an empty container? is_product->is_container No collect_waste Collect in a labeled, sealed hazardous waste container. is_product->collect_waste Yes triple_rinse Triple-rinse the container with an appropriate solvent. is_container->triple_rinse Yes contact_disposal Contact licensed hazardous waste disposal service. collect_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse. collect_rinsate->puncture_container dispose_container Dispose of container via hazardous waste service. puncture_container->dispose_container dispose_container->contact_disposal

References

Personal protective equipment for handling 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. The information is compiled based on safety data for structurally similar chloroacetamide compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection LevelEquipmentSpecifications & Use Case
Eye and Face Protection Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face Shield (worn over goggles)Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[1]
Hand Protection Disposable Nitrile GlovesProvides incidental splash protection. Double gloving is recommended. Immediately remove and replace contaminated gloves.[1][2]
Body Protection Lab CoatRequired for all work in the laboratory where chemical hazards are present.[1]
Chemical-resistant Apron or GownRecommended when there is a higher risk of splashes or contamination.[1]
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
RespiratorRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1][4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is paramount to ensure safety. The following workflow outlines the key stages of handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Work Area in Fume Hood prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don handling_weigh Weigh Compound in Fume Hood handling_don->handling_weigh handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve handling_react Conduct Reactions in Fume Hood handling_dissolve->handling_react cleanup_decontaminate Decontaminate Work Surfaces handling_react->cleanup_decontaminate disposal_collect Collect Waste in Labeled, Sealed Containers handling_react->disposal_collect cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_dispose Dispose of Waste via Licensed Contractor disposal_store->disposal_dispose

Safe Handling Workflow

Experimental Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and related compounds.

    • Assemble all necessary PPE as detailed in the table above and inspect for any damage.

    • Prepare the work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Ensure an eye wash station and safety shower are readily accessible.[6]

  • Handling and Experimentation:

    • Don all required PPE before handling the chemical.

    • When weighing the solid compound, perform the task within the fume hood to prevent the inhalation of dust particles.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.[1][3]

  • Post-Handling and Cleanup:

    • Following the completion of work, decontaminate all work surfaces.

    • Carefully doff PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated lab supplies and excess reagents, must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Waste Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3] The storage area should be secure and accessible only to authorized personnel.

  • Disposal Method: Dispose of chemical waste through a licensed and approved hazardous waste disposal company.[4][8][9] Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.